Biotin-PEG1-NH2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C14H26N4O3S |
|---|---|
分子量 |
330.45 g/mol |
IUPAC名 |
N-[2-(2-aminoethoxy)ethyl]-5-[(3aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C14H26N4O3S/c15-5-7-21-8-6-16-12(19)4-2-1-3-11-13-10(9-22-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10?,11?,13-/m0/s1 |
InChIキー |
MJCKXPHJERSYIX-XIVSLSHWSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Biotin-PEG1-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG1-NH2 is a heterobifunctional crosslinker that plays a pivotal role in bioconjugation and various life science applications. This molecule incorporates a biotin (B1667282) moiety, a single polyethylene (B3416737) glycol (PEG) spacer, and a primary amine group. The biotin group provides a high-affinity binding site for streptavidin and avidin, making it an invaluable tool for detection, purification, and immobilization of biomolecules. The short PEG spacer enhances water solubility and reduces steric hindrance, while the primary amine allows for covalent linkage to a wide range of functional groups on target molecules. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and common workflows involving this compound.
Core Chemical Properties
The fundamental characteristics of this compound are crucial for its effective use in experimental design. Below is a summary of its key chemical properties.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C14H26N4O3S | [1][2][3][4] |
| Molecular Weight | 330.45 g/mol | [1][2] |
| CAS Number | 811442-85-0 | [1][2][4] |
| Appearance | White to off-white solid | Generic product information |
| Purity | ≥95% | [1][4] |
| Spacer Arm Length (Estimated) | ~11.9 Å | [5] |
Solubility and Stability
| Property | Description | Source |
| Solubility | Soluble in water, aqueous buffers (e.g., PBS), DMSO, and DMF. | [6][7][8][9][10][11] |
| Stability & Storage | Store as a solid at -20°C, desiccated. For long-term storage in solvent, store at -80°C.[2] Solutions should be prepared fresh to avoid hydrolysis of the amine group in aqueous buffers. The PEG linker enhances the stability of conjugated molecules.[8] | Generic product information,[2][8] |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound. The following protocols provide step-by-step guidance for common experimental procedures.
Protocol 1: Conjugation of this compound to an Antibody via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to the carboxyl groups on an antibody using EDC and NHS chemistry.
Materials:
-
Antibody (in a carboxyl-group compatible buffer, e.g., MES)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Purification column (e.g., desalting column or dialysis cassette)
Methodology:
-
Antibody Preparation: Dissolve the antibody in Activation Buffer at a concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of EDC and NHS in Activation Buffer at a 100-fold molar excess to the antibody.
-
Add the EDC/NHS solution to the antibody solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess EDC/NHS: Immediately purify the activated antibody using a desalting column equilibrated with Coupling Buffer.
-
Conjugation Reaction:
-
Dissolve this compound in Coupling Buffer.
-
Add the this compound solution to the activated antibody solution at a 20 to 50-fold molar excess.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification of the Biotinylated Antibody: Remove unconjugated this compound and byproducts by dialysis against PBS or by using a desalting column.
-
Storage: Store the purified biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Cell Surface Biotinylation
This protocol outlines the labeling of primary amine-containing proteins on the surface of living cells.
Materials:
-
Adherent or suspension cells
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
This compound activated with a succinimidyl ester (e.g., by reacting with NHS)
-
Quenching Buffer (e.g., 100 mM glycine (B1666218) in PBS)
-
Lysis Buffer (e.g., RIPA buffer)
Methodology:
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer three times with ice-cold PBS.
-
For suspension cells, wash by centrifugation (300 x g for 5 minutes) and resuspend in ice-cold PBS. Repeat three times.
-
-
Biotinylation Reaction:
-
Resuspend the cells in ice-cold PBS at a concentration of 1-5 x 10^7 cells/mL.
-
Prepare a fresh solution of NHS-activated this compound in DMSO or water.
-
Add the biotinylation reagent to the cell suspension to a final concentration of 0.5-1 mg/mL.
-
Incubate for 30 minutes at 4°C with gentle agitation to prevent cell settling.
-
-
Quenching:
-
Wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove excess biotinylation reagent.
-
-
Cell Lysis:
-
Lyse the cells using an appropriate Lysis Buffer containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Downstream Processing: The supernatant containing the biotinylated cell surface proteins is now ready for downstream applications such as affinity purification or western blotting.
Experimental Workflows and Signaling Pathways
Visualizing experimental workflows and signaling pathways can aid in understanding the role of this compound in a broader context. The following diagrams are generated using the DOT language.
Antibody Biotinylation and Purification Workflow
Caption: Workflow for the conjugation of this compound to an antibody.
Sandwich ELISA Using a Biotinylated Detection Antibody
Caption: Workflow of a sandwich ELISA utilizing a biotinylated detection antibody.
Affinity Purification of a Biotinylated Protein
Caption: Workflow for affinity purification of a biotinylated protein.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. This compound | TargetMol [targetmol.com]
- 3. file.chemscene.com [file.chemscene.com]
- 4. This compound | CAS:811442-85-0 | Biopharma PEG [biochempeg.com]
- 5. psyclopeptide.com [psyclopeptide.com]
- 6. Biotin-PEG-amine, MW 1,000 | BroadPharm [broadpharm.com]
- 7. Biotin-PEG-amine, MW 5,000 | BroadPharm [broadpharm.com]
- 8. Biotin PEG Amine, High purity Biotin-PEG-NH2 | AxisPharm [axispharm.com]
- 9. Biotin-PEG8-amine, 2183447-27-8 | BroadPharm [broadpharm.com]
- 10. polysciences.com [polysciences.com]
- 11. vectorlabs.com [vectorlabs.com]
Biotin-PEG1-NH2: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Biotin-PEG1-NH2 is a heterobifunctional linker molecule widely utilized in biomedical research and drug development. It incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a single polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a primary amine group for covalent conjugation to other molecules. This guide provides an in-depth overview of the properties, applications, and experimental protocols related to this compound, with a particular focus on its role in the development of antibody-drug conjugates (ADCs).
Core Properties and Quantitative Data
This compound is a valuable tool for bioconjugation, enabling the linkage of biotin to various molecular entities. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 330.45 g/mol | [1][2][3] |
| Molecular Formula | C14H26N4O3S | [1] |
| Purity | ≥95% | [1] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in aqueous buffers and organic solvents like DMSO and DMF | [2][4][5] |
| Reactive Group | Primary Amine (-NH2) | [4] |
| Reactivity | Reacts with activated esters (e.g., NHS esters) and carboxylic acids (in the presence of a coupling agent like EDC) | [4][6] |
Applications in Research and Drug Development
The unique structure of this compound makes it a versatile reagent for a multitude of applications, primarily centered around the high-affinity interaction between biotin and streptavidin.
Antibody-Drug Conjugates (ADCs)
A primary application of this compound is in the synthesis of ADCs.[7][8] In this context, the linker is used to attach a cytotoxic drug to an antibody that specifically targets cancer cells. The biotin moiety can be used as a purification handle or as part of a pre-targeting strategy.
Bioconjugation and Labeling
The primary amine group of this compound allows for its conjugation to proteins, peptides, nucleic acids, and other molecules containing accessible carboxyl groups or other reactive functionalities. This "biotinylation" enables:
-
Detection: Labeled molecules can be detected with high sensitivity using streptavidin conjugated to enzymes (e.g., HRP, AP), fluorophores, or other reporter molecules.[1]
-
Purification and Immobilization: Biotinylated molecules can be readily purified or immobilized on streptavidin-coated surfaces, such as beads or microplates.[]
-
Targeting: The biotin tag can be used to direct molecules to specific sites where streptavidin has been localized.[]
Experimental Protocols
The following are detailed protocols for the two primary methods of conjugating this compound to proteins: conjugation to carboxyl groups and conjugation to primary amines via an intermediate activation step.
Protocol 1: Conjugation of this compound to Protein Carboxyl Groups using EDC
This protocol describes the covalent attachment of the primary amine on this compound to the carboxyl groups (glutamic acid, aspartic acid, or C-terminus) of a protein using the carbodiimide (B86325) crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
Protein to be biotinylated (1-10 mg/mL)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-5.5. Amine and carboxylate-free buffers are crucial.[10]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or hydroxylamine.
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[11] If the protein is in a buffer containing amines or carboxylates, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.[10]
-
This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of approximately 10-50 mM.[10]
-
EDC Solution Preparation: Immediately before use, prepare a 500 mM EDC solution in the Reaction Buffer.[10]
-
Conjugation Reaction:
-
Add a 50- to 200-fold molar excess of the this compound solution to the protein solution.
-
Add the freshly prepared EDC solution to the protein/biotin mixture to a final concentration of approximately 5 mM.[10]
-
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature.[10]
-
Quenching: Stop the reaction by adding the Quenching Buffer. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by dialysis against PBS or by using a desalting column.[10]
Logical Workflow for EDC-mediated Conjugation of this compound to a Protein:
Caption: Workflow for conjugating this compound to a protein's carboxyl groups.
Protocol 2: Two-Step Conjugation of a Drug to an Antibody using this compound
This protocol outlines a conceptual two-step process for creating an antibody-drug conjugate. First, a drug with a reactive carboxyl group is activated with an NHS ester. Second, the amine group of this compound reacts with the NHS-activated drug. The resulting biotinylated drug can then be conjugated to a streptavidin-modified antibody.
Step 1: Activation of Drug and Conjugation to this compound
Materials:
-
Drug with a carboxyl group
-
N-hydroxysuccinimide (NHS)
-
EDC
-
This compound
-
Anhydrous, amine-free organic solvent (e.g., DMF, DMSO)
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.5
Procedure:
-
Drug-NHS Ester Formation:
-
Dissolve the drug, NHS, and EDC in an appropriate anhydrous organic solvent. The molar ratio should be approximately 1:1.2:1.2 (Drug:NHS:EDC).
-
Incubate for 1-4 hours at room temperature to form the NHS-activated drug.
-
-
Conjugation to this compound:
-
Dissolve this compound in the Reaction Buffer.
-
Add the NHS-activated drug solution to the this compound solution. A molar excess of the NHS-activated drug may be required.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification: Purify the Biotin-PEG-Drug conjugate using an appropriate method, such as HPLC.
Step 2: Non-covalent Conjugation to a Streptavidin-Antibody
Materials:
-
Streptavidin-conjugated antibody
-
Biotin-PEG-Drug conjugate from Step 1
-
PBS, pH 7.4
Procedure:
-
Conjugation:
-
Dissolve the streptavidin-conjugated antibody in PBS.
-
Add the Biotin-PEG-Drug conjugate to the antibody solution. A slight molar excess of the biotinylated drug may be used to ensure saturation of the biotin-binding sites on streptavidin.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification: Remove excess, unbound Biotin-PEG-Drug using a desalting column or size-exclusion chromatography.
Conceptual Workflow for ADC Formation:
Caption: Conceptual workflow for creating an ADC using this compound.
Conclusion
This compound is a fundamental building block in modern bioconjugation chemistry. Its well-defined structure and versatile reactivity provide researchers and drug developers with a powerful tool for labeling, detecting, purifying, and targeting biomolecules. The detailed protocols and workflows presented in this guide offer a solid foundation for the successful application of this compound in a variety of research and development settings, particularly in the promising field of antibody-drug conjugates.
References
- 1. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. sinobiological.com [sinobiological.com]
- 4. Biotin-PEG-NH2, Amino PEG Biotin [nanocs.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. This compound | CAS#:811442-85-0 | Chemsrc [chemsrc.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
Solubility Profile of Biotin-PEG1-NH2 in Water and DMSO: A Technical Guide
This technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG1-NH2 in two common laboratory solvents: water and dimethyl sulfoxide (B87167) (DMSO). Designed for researchers, scientists, and professionals in drug development, this document details the qualitative and quantitative solubility of the molecule, outlines a standard experimental protocol for solubility determination, and illustrates key processes through workflow diagrams.
Introduction to this compound
This compound is a heterobifunctional linker that incorporates a biotin (B1667282) moiety, a single polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine group. The biotin component allows for high-affinity, specific binding to avidin (B1170675) and streptavidin, a cornerstone of many detection and purification systems in biotechnology.[1][] The primary amine serves as a reactive handle for conjugation to molecules containing accessible carboxylic acids or activated esters (e.g., NHS esters).[][3] The PEG spacer is critical, as it enhances the hydrophilic nature of the molecule, thereby improving its solubility in aqueous media and providing a flexible spacer arm to reduce steric hindrance during conjugation and subsequent binding events.[]
Solubility Data
The solubility of Biotin-PEG-Amine compounds is generally high in both aqueous solutions and polar aprotic solvents like DMSO.[1][4] While precise quantitative solubility for the this compound variant is not consistently published across suppliers, data from structurally similar compounds provide a reliable estimate of its solubility profile. The PEGylation of biotin significantly enhances its aqueous solubility.
For practical laboratory use, Biotin-PEG-NH2 is considered soluble in water, aqueous buffers, and DMSO.[1] A summary of solubility data for this compound and related compounds is presented below.
| Compound | Solvent | Reported Solubility | Citation |
| Biotin-PEG-NH2 | Water / Aqueous Buffer | Soluble | [1][4] |
| Biotin-PEG-NH2 | DMSO | Soluble | [1][4] |
| Biotin PEG Thiol | Water | 10 mg/mL | [5] |
| Biotin PEG Thiol | DMSO | 10 mg/mL | [5] |
| Biotin-NHS | DMSO | ~20 mg/mL | [6] |
| Biotin-NHS | Aqueous Buffer (via DMSO dilution) | ~0.5 mg/mL | [6] |
| Sulfo-Biotin-NHS | Distilled Water | 4 - 5.5 mg/mL | |
| Sulfo-Biotin-NHS | DMSO | 10 - 13 mg/mL |
Note: The solubility can be influenced by the molecular weight of the PEG chain, temperature, and the pH and composition of aqueous buffers. For high concentrations, it is always recommended to perform pilot solubility tests.
Experimental Protocol: Solubility Determination via Shake-Flask Method
The definitive method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method. This protocol is considered the gold standard for its reliability.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent (e.g., water, DMSO) at a given temperature to reach a state of equilibrium.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., deionized water, anhydrous DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument
-
Analytical balance
Methodology:
-
Preparation: Add an excess amount of solid this compound to a pre-measured volume of the solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium is established with the undissolved solid phase.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to sediment. To completely separate the solid from the liquid phase, centrifuge the vials at a high speed.
-
Sample Extraction: Carefully withdraw a sample of the clear supernatant using a syringe. It is critical not to disturb the solid pellet at the bottom.
-
Filtration: Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step ensures that only the dissolved compound is analyzed.
-
Quantification: Dilute the filtered, saturated solution with a known volume of the solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC with a UV detector. A standard calibration curve, prepared with known concentrations of the compound, must be used for accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Application Workflow: Bioconjugation
This compound is primarily used to biotinylate molecules that possess a reactive carboxylic acid or an activated ester. The workflow below illustrates a typical conjugation reaction with a protein.
References
The Pivotal Role of the PEG Linker in Biotin-PEG1-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of polyethylene (B3416737) glycol (PEG) linkers in bioconjugation has revolutionized the fields of drug delivery, diagnostics, and proteomics. Biotin-PEG1-NH2, a heterobifunctional linker, exemplifies this advancement by combining the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the versatile properties of a short PEG spacer and a reactive primary amine. This technical guide provides an in-depth exploration of the core functions of the PEG1 linker in this compound, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their applications.
Core Functions of the PEG1 Linker
The single ethylene (B1197577) glycol unit in this compound, while short, serves several critical functions that enhance the utility of the biotin-amine system in various biochemical applications.
Enhanced Solubility
PEG is renowned for its hydrophilic nature, and even a single PEG unit can significantly improve the aqueous solubility of biotinylated molecules.[1][2][3] This is particularly crucial for proteins and peptides that may be prone to aggregation upon modification with hydrophobic biotin moieties. The enhanced solubility ensures that the biotinylated molecule remains in solution, facilitating homogenous reaction conditions and preventing precipitation.[4]
Reduction of Steric Hindrance
The PEG1 spacer arm physically separates the biotin moiety from the conjugated molecule. This separation is critical for minimizing steric hindrance, thereby ensuring efficient binding of the biotin to the deep binding pocket of avidin or streptavidin.[2][3][4] Without a spacer, the bulky conjugated molecule could sterically clash with the streptavidin protein, leading to reduced binding affinity and detection sensitivity. While longer PEG chains can offer greater flexibility and distance, the PEG1 linker often provides sufficient spacing for many applications, balancing functionality with a minimal increase in molecular weight. Studies have shown that the introduction of linkers, even short ones, can significantly enhance the immobilization of biotinylated proteins on streptavidin-coated surfaces compared to constructs with no linker.[5]
Modulated Immunogenicity
PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins and other biomolecules.[6][7][8][9] While the short PEG1 linker in this compound may not provide the same degree of "stealthing" as longer PEG chains, it can contribute to masking potential epitopes on the conjugated molecule, thereby reducing the likelihood of an immune response. However, it is important to note that anti-PEG antibodies can be elicited by PEGylated therapeutics, and the immunogenicity is dependent on factors such as the nature of the conjugated protein, the extent of PEGylation, and the molecular weight of the PEG.[9]
Quantitative Data on PEG Linker Function
The following tables summarize the physicochemical properties of this compound and the impact of PEG linkers on key parameters in bioconjugation.
| Property | Value | Reference |
| Molecular Formula | C14H26N4O3S | N/A |
| Molecular Weight | 330.45 g/mol | N/A |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water, DMSO, DMF | [1][6][10] |
| Parameter | No Linker | Short PEG Linker (e.g., PEG1, PEG4) | Long PEG Linker (e.g., PEG12, PEG24) | Reference |
| Water Solubility | Lower | Increased | Significantly Increased | [2][3][4][11] |
| Binding to Streptavidin | Potentially hindered | Efficient binding | Efficient binding | [2][3][4][5] |
| Immunogenicity | Dependent on conjugate | Potentially reduced | Generally reduced | [7][8][9][12] |
| Steric Hindrance | High | Reduced | Significantly Reduced | [2][3][4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
General Protocol for Antibody Biotinylation
This protocol describes the conjugation of this compound to primary amines on an antibody.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound using a desalting column or by dialysis against PBS.
-
Characterization: Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Synthesis of an Antibody-Drug Conjugate (ADC) with a Cleavable Linker
This protocol outlines the synthesis of an ADC using a biotinylated antibody (as prepared above) and a drug payload containing a hydrazone linker. The biotin tag can be used for purification or detection.
Materials:
-
Biotinylated antibody
-
Drug-Hydrazone payload with a reactive group (e.g., NHS ester)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Payload Preparation: Dissolve the Drug-Hydrazone payload in a suitable organic solvent (e.g., DMSO).
-
Conjugation: Add the dissolved payload to the biotinylated antibody solution at a defined molar ratio (e.g., 5:1 payload to antibody).
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Purification: Purify the resulting ADC from unreacted payload and antibody using SEC.
-
Characterization: Analyze the ADC by methods such as UV-Vis spectroscopy (to determine drug-to-antibody ratio, DAR), SDS-PAGE, and mass spectrometry.
The hydrazone linker is stable at neutral pH but is cleaved under the acidic conditions of the lysosome (pH 4.5-5.0) following internalization of the ADC into the target cell, releasing the cytotoxic drug.[13][14][15]
Sandwich ELISA with Biotinylated Detection Antibody
This protocol details a standard sandwich ELISA procedure using a biotinylated detection antibody.
Materials:
-
96-well microplate
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antigen standard and samples
-
Biotinylated detection antibody
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Coating: Coat the microplate wells with the capture antibody overnight at 4°C.[16][17]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.[16][17]
-
Washing: Wash the plate three times.
-
Sample/Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.[16][17]
-
Washing: Wash the plate three times.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[16][17]
-
Washing: Wash the plate three times.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP and incubate for 20-30 minutes at room temperature.[16][17]
-
Washing: Wash the plate five times.
-
Substrate Development: Add TMB substrate and incubate in the dark for 15-30 minutes.[16][17]
-
Stopping Reaction: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm.
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and signaling pathways where this compound is applicable.
Caption: Workflow for small molecule target identification.
Caption: EGFR signaling pathway investigation.
Conclusion
The PEG1 linker in this compound, though minimal in size, provides essential functionalities that are critical for the success of a wide range of biomedical research and drug development applications. Its ability to enhance solubility, mitigate steric hindrance, and potentially reduce immunogenicity makes it a valuable tool for researchers. The detailed protocols and visual workflows provided in this guide serve as a comprehensive resource for the effective implementation of this compound in creating sophisticated bioconjugates for targeted therapies, sensitive diagnostics, and in-depth proteomic studies. As the field of bioconjugation continues to advance, a thorough understanding of the role of each component of these versatile linkers will be paramount to innovation.
References
- 1. bosterbio.com [bosterbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Biotin-PEG4-amine, 663171-32-2 | BroadPharm [broadpharm.com]
- 4. goldbio.com [goldbio.com]
- 5. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review on the immunogenicity towards marketed PEGylated enzyme therapeutics in pre-clinical and clinical settings [studenttheses.uu.nl]
- 9. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 10. researchgate.net [researchgate.net]
- 11. Biotin PEG4 amine | AAT Bioquest [aatbio.com]
- 12. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 16. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Synthesis of Biotin-PEG1-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of Biotin-PEG1-NH2, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and diagnostic applications. The synthesis involves a multi-step process requiring careful control of reaction conditions and purification methods. This document outlines the synthetic strategy, detailed experimental protocols, and data presentation to assist researchers in the successful preparation of this versatile molecule.
Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a three-step process, which involves:
-
Protection of the amine group: The synthesis starts with a short polyethylene (B3416737) glycol (PEG) linker containing both an amine and a carboxylic acid functionality. The amine group is first protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent its reaction in the subsequent step.
-
Coupling with Biotin (B1667282): The carboxylic acid group of the Boc-protected PEG linker is then activated and coupled with the amine-containing valeric acid side chain of biotin. This is commonly achieved using carbodiimide (B86325) chemistry, such as the use of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS).
-
Deprotection of the amine group: Finally, the Boc protecting group is removed from the terminal amine of the PEG linker under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product, this compound.
This synthetic approach is illustrated in the workflow diagram below.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of Boc-NH-PEG1-COOH
This step involves the protection of the amine group of 2-(2-aminoethoxy)acetic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 2-(2-aminoethoxy)acetic acid | 119.12 |
| Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | 218.25 |
| Sodium hydroxide (B78521) (NaOH) | 40.00 |
| Dioxane | - |
| Water | - |
| Diethyl ether | - |
| Hydrochloric acid (HCl), 1M | - |
| Anhydrous magnesium sulfate (B86663) (MgSO₄) | - |
Procedure:
-
Dissolve 2-(2-aminoethoxy)acetic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (1.1 eq) to the solution and stir until fully dissolved.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture and stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with diethyl ether to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-NH-PEG1-COOH as a colorless oil or white solid.
Expected Yield: 85-95%
Step 2: Synthesis of Boc-NH-PEG1-Biotin
This step involves the coupling of the Boc-protected PEG linker with biotin using EDC/NHS chemistry.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Boc-NH-PEG1-COOH | 219.23 |
| Biotin | 244.31 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 |
| N-Hydroxysuccinimide (NHS) | 115.09 |
| Anhydrous Dimethylformamide (DMF) | - |
| Dichloromethane (B109758) (DCM) | - |
| Saturated sodium bicarbonate solution | - |
| Brine | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - |
Procedure:
-
Dissolve Biotin (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 1-2 hours to activate the carboxylic acid of biotin.
-
In a separate flask, dissolve Boc-NH-PEG1-COOH (1.0 eq) in anhydrous DMF.
-
Add the solution of Boc-NH-PEG1-COOH to the activated biotin solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to afford Boc-NH-PEG1-Biotin.
Expected Yield: 70-85%
Step 3: Synthesis of this compound (Final Product)
This final step involves the deprotection of the Boc group to yield the free amine.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Boc-NH-PEG1-Biotin | 444.56 |
| Trifluoroacetic acid (TFA) | 114.02 |
| Dichloromethane (DCM) | - |
| Toluene (B28343) | - |
| Diethyl ether | - |
Procedure:
-
Dissolve Boc-NH-PEG1-Biotin (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate the residue with toluene (3x) to ensure complete removal of residual TFA.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Expected Yield: >90%
Data Presentation
The following table summarizes the key properties of the starting materials, intermediates, and the final product.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Physical State |
| 2-(2-aminoethoxy)acetic acid | C₄H₉NO₃ | 119.12 | Solid |
| Boc-NH-PEG1-COOH | C₉H₁₇NO₅ | 219.23 | Oil or Solid |
| Biotin | C₁₀H₁₆N₂O₃S | 244.31 | Solid |
| Boc-NH-PEG1-Biotin | C₁₉H₃₂N₄O₆S | 444.56 | Solid |
| This compound | C₁₄H₂₄N₄O₄S | 344.43 | Solid |
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected ¹H NMR (400 MHz, D₂O) for this compound:
-
δ 4.55-4.50 (m, 1H), 4.35-4.30 (m, 1H), 3.80-3.70 (m, 4H), 3.25-3.15 (m, 3H), 2.95 (dd, J=12.8, 5.0 Hz, 1H), 2.72 (d, J=12.8 Hz, 1H), 2.25 (t, J=7.4 Hz, 2H), 1.70-1.40 (m, 6H).
Expected ESI-MS for this compound:
-
m/z: [M+H]⁺ calculated for C₁₄H₂₅N₄O₄S⁺: 345.16, found: 345.2.
Logical Relationships and Signaling Pathways
This compound is a versatile linker used to connect a biotin moiety to various molecules of interest, such as proteins, peptides, or small molecule drugs. The primary amine group serves as a reactive handle for conjugation. The biotin tag allows for high-affinity binding to avidin (B1170675) or streptavidin, which can be utilized in various biological assays and purification methods.
In a typical application, such as in the development of antibody-drug conjugates (ADCs), the amine group of this compound can be reacted with an activated carboxylic acid on a cytotoxic drug. The resulting biotinylated drug can then be non-covalently attached to an antibody that has been modified with streptavidin.
An In-depth Technical Guide to the Safety and Handling of Biotin-PEG1-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Biotin-PEG1-NH2, a versatile bifunctional linker used in bioconjugation, drug delivery, and diagnostics. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the reagent.
Chemical and Physical Properties
This compound, also known as Biotin-PEG1-Amine, is a compound that incorporates a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, a single polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a primary amine group for covalent conjugation to other molecules.
| Property | Value | Source |
| CAS Number | 811442-85-0 | [1][2][3] |
| Molecular Formula | C₁₄H₂₆N₄O₃S | [1][2] |
| Molecular Weight | 330.45 g/mol | [1][2] |
| Appearance | White to off-white solid or semi-solid | [4] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in water, DMSO, and DMF | [4] |
| Storage Conditions | Store at -20°C, desiccated, and protected from light.[1][5] In solvent, store at -80°C for up to one year.[5] |
Safety and Hazard Information
While many suppliers classify polyethylene glycol (PEG) derivatives as not hazardous, some safety data sheets for similar short-chain amino-PEG compounds indicate potential hazards. Therefore, it is prudent to handle this compound with care, assuming it may be an irritant.
| Hazard Class | GHS Classification and Precautionary Statements |
| Acute Toxicity | Toxicological properties have not been thoroughly investigated. Handle as a potentially hazardous substance. |
| Skin Corrosion/Irritation | May cause skin irritation. P264: Wash hands thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Damage/Irritation | May cause serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Sensitization | May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[6]
-
Skin Contact: Wash off with soap and plenty of water.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[6]
Safe Handling Workflow
The following diagram outlines the recommended workflow for safely handling this compound powder.
References
- 1. This compound | CAS:811442-85-0 | Biopharma PEG [biochempeg.com]
- 2. This compound | CAS#:811442-85-0 | Chemsrc [chemsrc.com]
- 3. This compound|811442-85-0|MSDS [dcchemicals.com]
- 4. nanocs.net [nanocs.net]
- 5. This compound | TargetMol [targetmol.com]
- 6. fishersci.com [fishersci.com]
- 7. creativepegworks.com [creativepegworks.com]
Biotin-PEG1-NH2: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Biotin-PEG1-NH2. The information presented herein is crucial for ensuring the integrity and performance of this reagent in various research and drug development applications, including bioconjugation, targeted drug delivery, and diagnostic assay development. This guide summarizes available data on storage, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment.
Summary of Recommended Storage Conditions
Proper storage is paramount to maintaining the chemical integrity and functionality of this compound. The following tables summarize the recommended storage conditions for this reagent in both solid and solution forms, based on information from various suppliers.
Table 1: Long-Term Storage of Solid this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C[1][2][3][4] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen)[5] | Protects against oxidation. |
| Moisture | Store with a desiccant[3][6] | The molecule is moisture-sensitive; hydrolysis can occur. |
| Light | Protect from light[7][8][9] | Prevents potential photodegradation. |
Table 2: Short-Term Storage of Solid this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 - 4°C[2] | Suitable for days to weeks. |
| Moisture | Keep in a dry environment[2][7][8] | Prevents hydrolysis. |
| Light | Protect from light[2][7][8] | Avoids photodegradation. |
Table 3: Storage of this compound Stock Solutions
| Parameter | Recommended Condition | Rationale |
| Solvent | Dry (anhydrous) organic solvents such as DMSO or DMF[5] | Minimizes hydrolysis of the reagent. |
| Temperature | -80°C for long-term (up to 1 year)[4], -20°C for short-term (up to 1 month)[2][9] | Reduces the rate of degradation in solution. |
| Handling | Prepare solutions immediately before use. Avoid repeated freeze-thaw cycles.[3][6] | The NHS-ester moiety in similar compounds is prone to hydrolysis. While this compound does not have an NHS ester, this is a good general practice for reactive molecules. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation can be inferred from the known stability of its constituent parts: the biotin (B1667282) moiety, the polyethylene (B3416737) glycol (PEG) linker, and the primary amine.
-
Oxidative Degradation of the PEG Linker : Polyethylene glycol chains can be susceptible to oxidative degradation, especially in the presence of transition metal ions. This process can lead to chain cleavage and the formation of reactive species such as formaldehyde (B43269) and formic acid. These byproducts can potentially react with the primary amine of this compound, leading to N-methylation or N-formylation.
-
Hydrolysis of the Biotin Moiety : The ureido ring of the biotin molecule can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to a loss of its binding affinity to avidin (B1170675) and streptavidin.
-
Reactions of the Primary Amine : The primary amine is a reactive functional group. It can react with various substances, and its stability can be pH-dependent.
Below is a diagram illustrating the potential degradation pathways of this compound.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To ensure the reliability of experimental results, it is crucial to perform stability testing of this compound, especially when it is a critical reagent in an assay. The following are detailed methodologies for key experiments to assess the stability of this compound.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is essential to separate the intact this compound from its potential degradation products.
Objective: To develop and validate an HPLC method capable of quantifying the purity of this compound and detecting any degradation products.
Methodology:
-
Chromatographic System:
-
HPLC system with a UV detector or a Charged Aerosol Detector (CAD). A CAD is advantageous as PEG moieties lack a strong chromophore.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
A gradient elution is recommended to ensure the separation of potential degradation products with different polarities. A suggested starting gradient is:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
For forced degradation studies, subject the stock solution to various stress conditions (see section 3.2).
-
Dilute the samples to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
-
Analysis:
-
Inject the samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the intact this compound.
-
Peak purity analysis using a PDA detector can help to confirm that the main peak is not co-eluting with any impurities.
-
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the stability-indicating method.
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Acid and Base Hydrolysis:
-
Treat the this compound solution with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperatures (e.g., 60°C) for defined time points.
-
Neutralize the samples before HPLC analysis.
-
-
Oxidative Degradation:
-
Treat the this compound solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
-
Thermal Degradation:
-
Expose the solid this compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) for an extended period.
-
-
Photostability:
-
Expose a solution of this compound to UV and visible light according to ICH Q1B guidelines.
-
-
Analysis:
-
Analyze the stressed samples at various time points using the developed stability-indicating HPLC method.
-
Characterize the major degradation products using Mass Spectrometry (MS).
-
Mass Spectrometry (MS) for Characterization of Degradation Products
Objective: To identify the chemical structures of the degradation products observed in the forced degradation studies.
Methodology:
-
LC-MS Analysis:
-
Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Analyze the stressed samples to obtain the mass-to-charge ratio (m/z) of the degradation products.
-
-
Tandem MS (MS/MS) Analysis:
-
Perform fragmentation analysis on the degradation product ions to obtain structural information.
-
Propose structures for the degradation products based on their fragmentation patterns and the known chemistry of this compound.
-
Visualized Workflows
Workflow for Stability Assessment
The following diagram outlines the logical workflow for a comprehensive stability assessment of this compound.
Caption: A logical workflow for the stability assessment of this compound.
By following the storage recommendations and implementing the experimental protocols outlined in this guide, researchers and drug development professionals can ensure the quality and reliability of this compound in their critical applications.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Hydrolytic stress degradation study and concomitant HPTLC estimation of thioctic acid and biotin in their combined capsules: greenness, blueness and whiteness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.vscht.cz [web.vscht.cz]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Biotin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. scispace.com [scispace.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Notes and Protocols: Biotin-PEG1-NH2 Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation is a widely utilized technique for labeling antibodies and other proteins for detection, purification, and various bioanalytical assays. The high-affinity interaction between biotin (B1667282) and streptavidin (or avidin) provides a versatile and sensitive system for signal amplification and molecular tracking.[][2] This document provides detailed protocols for the conjugation of Biotin-PEG1-NH2 to antibodies, a method that offers a short, hydrophilic spacer arm to minimize steric hindrance while enabling robust labeling.
The primary amine on this compound facilitates its conjugation to the carboxyl groups (on aspartic and glutamic acid residues) of an antibody. This is achieved through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3][4][5] EDC activates the carboxyl groups on the antibody, which then react with NHS to form a more stable amine-reactive NHS ester. This intermediate readily reacts with the primary amine of the this compound molecule, forming a stable amide bond.[6][7]
Data Presentation
Table 1: Recommended Molar Ratios for Antibody Biotinylation
| Reagent | Molar Excess (relative to Antibody) | Purpose |
| EDC | 10-50X | Activates carboxyl groups on the antibody. |
| NHS/Sulfo-NHS | 20-100X | Stabilizes the activated carboxyl groups, increasing reaction efficiency. |
| This compound | 20-100X | Provides the biotin moiety for conjugation. A higher excess can increase the degree of labeling. |
Table 2: Typical Biotin-to-Antibody Ratios (BAR)
| Application | Target BAR | Notes |
| ELISA / Western Blot | 3 - 8 | Sufficient for most detection assays. |
| Immunohistochemistry (IHC) | 5 - 10 | Higher labeling can enhance signal amplification. |
| Affinity Purification | 2 - 5 | Lower labeling may be preferable to maintain antibody activity. |
| In vivo imaging | 1 - 4 | A lower degree of modification is often desired to minimize effects on pharmacokinetics. |
Experimental Protocols
Protocol 1: Antibody Preparation and Buffer Exchange
Objective: To prepare the antibody in a suitable buffer for conjugation. Amine- and carboxyl-containing buffers such as Tris, glycine, and acetate (B1210297) must be avoided as they will compete with the conjugation reaction.[4]
Materials:
-
Antibody solution
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 4.5-5.5
-
Spin desalting columns or dialysis cassettes
Procedure:
-
Determine the initial concentration of the antibody using a spectrophotometer at 280 nm or a protein assay like BCA.
-
If the antibody is in an incompatible buffer, perform a buffer exchange into PBS. This can be done using a spin desalting column or dialysis.
-
For EDC/NHS chemistry, the optimal pH for the activation step is between 4.5 and 5.5.[3] Therefore, perform a second buffer exchange into MES buffer immediately before conjugation.
-
After buffer exchange, re-determine the antibody concentration.
Protocol 2: this compound Conjugation to Antibody via EDC/NHS Chemistry
Objective: To covalently attach this compound to the carboxyl groups of the antibody.
Materials:
-
Prepared antibody in MES Buffer (from Protocol 1)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Reaction tubes
Procedure:
-
Bring the antibody solution to a concentration of 1-5 mg/mL in MES buffer.
-
Immediately before use, prepare a 10 mM stock solution of this compound in DMF or DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in MES buffer.
-
In a reaction tube, add the antibody solution.
-
Add the required volume of Sulfo-NHS stock solution to the antibody and mix gently.
-
Add the required volume of EDC stock solution to the antibody/Sulfo-NHS mixture and mix gently. Incubate for 15 minutes at room temperature to activate the antibody's carboxyl groups.
-
Add the required volume of the this compound stock solution to the activated antibody solution. Mix gently and incubate for 2 hours at room temperature or overnight at 4°C.
-
To stop the reaction, add the quenching buffer to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature.[2]
Protocol 3: Purification of the Biotinylated Antibody
Objective: To remove unconjugated this compound and reaction byproducts.
Materials:
-
Biotinylated antibody reaction mixture (from Protocol 2)
-
PBS, pH 7.2-7.4
-
Spin desalting columns or dialysis cassettes
Procedure:
-
Purify the biotinylated antibody from the reaction mixture using a spin desalting column pre-equilibrated with PBS.
-
Alternatively, dialyze the reaction mixture against PBS overnight at 4°C with at least three buffer changes.
-
After purification, determine the final concentration of the biotinylated antibody.
Protocol 4: Quantification of Biotinylation (HABA Assay)
Objective: To determine the biotin-to-antibody ratio (BAR). The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for this purpose.[8][9]
Materials:
-
Purified biotinylated antibody (from Protocol 3)
-
HABA/Avidin solution
-
Biotin standard
-
Spectrophotometer
Procedure:
-
Prepare a series of biotin standards of known concentrations.
-
In a cuvette or microplate well, add the HABA/Avidin solution and measure the absorbance at 500 nm (A500).
-
Add a known volume of the biotin standard or the biotinylated antibody sample to the HABA/Avidin solution and mix.
-
Once the absorbance reading stabilizes, record the final A500. The decrease in absorbance is proportional to the amount of biotin in the sample, as biotin displaces HABA from avidin.[9][10]
-
Calculate the biotin concentration in your antibody sample by comparing the change in absorbance to the standard curve generated from the biotin standards.
-
Calculate the moles of biotin per mole of antibody to determine the BAR.
Visualizations
Caption: Workflow for this compound Antibody Conjugation.
Caption: EDC/NHS reaction mechanism for antibody biotinylation.
References
- 2. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. anaspec.com [anaspec.com]
Surface Modification of Nanoparticles with Biotin-PEG1-NH2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of nanoparticles with Biotin-PEG1-NH2. This modification strategy is pivotal for a multitude of biomedical applications, including targeted drug delivery, advanced diagnostics, and immunoassays, by leveraging the high-affinity interaction between biotin (B1667282) and avidin/streptavidin.
Introduction
The functionalization of nanoparticles with biotin through a polyethylene (B3416737) glycol (PEG) linker offers significant advantages. The PEG spacer enhances the biocompatibility of the nanoparticles by reducing non-specific protein adsorption, thereby prolonging their circulation time in vivo.[1] The terminal biotin moiety serves as a highly specific targeting ligand, enabling the attachment of the nanoparticles to streptavidin- or avidin-conjugated molecules, such as antibodies or enzymes, for targeted applications.[2][3] This document outlines the chemical principles, detailed experimental procedures, and characterization techniques for the successful biotinylation of nanoparticles.
Chemical Principle
The most common method for conjugating this compound to nanoparticles is through the formation of a stable amide bond. This is typically achieved by activating carboxyl groups present on the nanoparticle surface using carbodiimide (B86325) chemistry, followed by the reaction with the primary amine of the this compound molecule. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is a widely adopted and efficient method for this purpose.[2]
Quantitative Data Summary
The successful surface modification of nanoparticles with this compound can be quantified by various analytical techniques. The following table summarizes typical changes in nanoparticle characteristics before and after modification.
| Nanoparticle Type | Parameter | Before Modification | After Modification with this compound | Reference |
| PLGA Nanoparticles | Size (Diameter, nm) | 170 ± 4 | 180 ± 12 | [4] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | [4] | |
| Zeta Potential (mV) | -25 to -35 | -15 to -25 | [4] | |
| Biotinylation Efficiency (%) | N/A | ~35% (NMR estimation) | [5] | |
| Gold Nanoparticles | Size (Diameter, nm) | 15 - 80 | Slight increase, dependent on PEG length | [6] |
| Zeta Potential (mV) | -30 to -50 | -10 to -20 | N/A | |
| Biotin Surface Density | N/A | ~5 thiols/nm² | [7] | |
| Magnetic Nanoparticles | Size (Diameter, nm) | ~10.4 | ~11 (increase of ~0.6 nm) | [7] |
| Saturation Magnetization | High | Slight decrease | [7] | |
| Biotinylation Confirmation | N/A | Confirmed by FTIR | [7] |
Experimental Protocols
Protocol for Surface Modification of Carboxylated Nanoparticles
This protocol describes the covalent conjugation of this compound to nanoparticles with carboxyl functional groups on their surface (e.g., PLGA, carboxylated polystyrene, or silica (B1680970) nanoparticles).
Materials:
-
Carboxylated Nanoparticles (e.g., 10 mg/mL in deionized water)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES buffer, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Washing Buffer: PBS with 0.05% Tween 20
-
Storage Buffer: PBS or other appropriate buffer
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in the Activation Buffer to a final concentration of 10 mg/mL.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer immediately before use.
-
To 1 mL of the nanoparticle suspension, add 100 µL of EDC solution and 100 µL of Sulfo-NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Centrifuge the activated nanoparticles (e.g., 10,000 x g for 20 minutes) to form a pellet.
-
Discard the supernatant and resuspend the pellet in 1 mL of Coupling Buffer.
-
Repeat the washing step twice to remove excess EDC and Sulfo-NHS.
-
-
Conjugation with this compound:
-
Dissolve this compound in Coupling Buffer to a final concentration of 1-5 mg/mL.
-
Add the this compound solution to the washed, activated nanoparticle suspension. The molar ratio of this compound to nanoparticles should be optimized.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Final Washing:
-
Add 100 µL of Quenching Solution to the reaction mixture and incubate for 30 minutes to deactivate any remaining active esters.
-
Wash the biotinylated nanoparticles three times with Washing Buffer to remove unreacted this compound and byproducts.
-
After the final wash, resuspend the nanoparticles in the desired Storage Buffer.
-
Protocol for Quantification of Surface Biotin using HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the amount of biotin conjugated to the nanoparticle surface.[4][8]
Materials:
-
Biotinylated Nanoparticles
-
HABA/Avidin Premixed Reagent
-
Biotin standards of known concentrations
-
PBS (pH 7.4)
-
96-well microplate or cuvettes
-
Spectrophotometer (plate reader or standard spectrophotometer)
Procedure:
-
Preparation of HABA/Avidin Solution:
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
-
Standard Curve Preparation:
-
Prepare a series of biotin standards in PBS (e.g., 0, 2, 4, 8, 12, 16 µM).
-
-
Assay in Microplate Format:
-
Add 180 µL of the HABA/Avidin solution to each well of a 96-well plate.
-
Add 20 µL of the biotin standards and the biotinylated nanoparticle samples to separate wells.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 500 nm.
-
-
Calculation:
-
Subtract the average absorbance of the blank (0 µM biotin) from the absorbance of the standards and samples.
-
Plot the absorbance vs. concentration for the biotin standards to generate a standard curve.
-
Determine the biotin concentration of the nanoparticle samples from the standard curve.
-
The degree of biotinylation can be expressed as moles of biotin per milligram of nanoparticles.
-
Characterization of Biotinylated Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to ensure the quality and consistency of the biotinylated nanoparticles.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after modification. An increase in size is expected after PEGylation.
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A change in zeta potential indicates successful surface modification.
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic peaks corresponding to the amide bond formation and the biotin and PEG molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the extent of PEG conjugation to the polymer backbone in polymeric nanoparticles.[5]
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.
Applications
The specific targeting capabilities of biotinylated nanoparticles have led to their use in a wide array of biomedical applications:
-
Targeted Drug Delivery: For delivering therapeutic agents specifically to cancer cells that overexpress biotin receptors or to sites pre-targeted with avidin-conjugated antibodies.[9][10]
-
Diagnostics and Imaging: For the development of sensitive diagnostic assays and as contrast agents for in vivo imaging.[2]
-
Immunoassays: As signal amplification probes in various assay formats, such as ELISA and lateral flow assays.[3]
-
Tissue Engineering: To facilitate cell adhesion and growth on scaffolds.[2]
Conclusion
The surface modification of nanoparticles with this compound is a robust and versatile strategy for developing advanced nanomaterials for biomedical applications. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers and drug development professionals to successfully synthesize and validate biotinylated nanoparticles for their specific research needs. Careful optimization of the reaction conditions and thorough characterization are crucial for achieving reproducible and effective results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. evronylab.org [evronylab.org]
- 6. Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotinylated magnetic nanoparticles for pretargeting: synthesis and characterization study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. anaspec.com [anaspec.com]
Application Notes and Protocols for Biotin-PEG1-NH2 in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG1-NH2 is a heterobifunctional linker that plays a crucial role in the development of targeted drug delivery systems. This molecule combines the high-affinity binding of biotin (B1667282) to its receptors, which are often overexpressed on the surface of cancer cells, with a short polyethylene (B3416737) glycol (PEG) spacer and a reactive amine (-NH2) group.[1][2] The PEG linker enhances solubility and reduces immunogenicity, while the amine group allows for covalent conjugation to a variety of therapeutic payloads or drug carriers.[3] This targeted approach aims to increase the therapeutic efficacy of drugs while minimizing off-target side effects.[4]
These application notes provide an overview of the use of this compound in creating targeted drug delivery systems and detail the experimental protocols for their synthesis, characterization, and in vitro evaluation.
Principle of Biotin-Targeted Drug Delivery
The targeting strategy relies on the specific and strong interaction between biotin (Vitamin B7) and the biotin receptor, also known as the sodium-dependent multivitamin transporter (SMVT), which is frequently upregulated in various cancer cell types to meet their high metabolic demands.[4][5] By conjugating a therapeutic agent to biotin via the this compound linker, the resulting drug conjugate or drug-loaded nanoparticle can selectively bind to and be internalized by cancer cells through receptor-mediated endocytosis.[6][7] This leads to an increased intracellular concentration of the drug in target cells, thereby enhancing its cytotoxic effect.[5]
Data Presentation: Comparative Analysis of Biotin-Targeted Nanoparticles
The following tables summarize quantitative data from various studies on drug delivery systems utilizing biotin-PEG linkers for targeting.
Table 1: Physicochemical Characterization of Biotin-PEGylated Nanoparticles
| Nanoparticle System | Drug | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Biotin-PEG/PCL Micelles | Paclitaxel | 88 - 118 | Not Reported | Not Reported | [8] |
| Biotin-decorated PLGA NPs | SN-38 | 180 ± 12 | < 0.2 | -15.2 ± 1.2 | [4] |
| Non-targeted PLGA NPs | SN-38 | 170 ± 4 | < 0.2 | -13.1 ± 0.9 | [4] |
| Biotinylated Ruthenium Conjugates | Ruthenium(II) | Not Applicable | Not Applicable | Not Applicable | [9] |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle System | Drug | Drug Loading (DL%) | Encapsulation Efficiency (EE%) | Reference |
| Biotin-decorated PLGA NPs | SN-38 | 7.96 ± 0.15 | 87.6 ± 1.5 | [4] |
| Non-targeted PLGA NPs | SN-38 | 6.76 ± 0.34 | 70.09 ± 5.0 | [4] |
| TPP-PEG-Biotin NPs | Doxorubicin | Not Reported | 25.03 | [8] |
| Emtricitabine loaded PLGA NPs | Emtricitabine | Not Reported | 74.34 | [10] |
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Drug/Formulation | IC50 Value (µM) | Incubation Time (h) | Reference |
| 4T1 | Free SN-38 | 0.61 | 24 | [4] |
| 4T1 | Non-targeted SN-38 NPs | 0.49 | 24 | [4] |
| 4T1 | Biotin-targeted SN-38 NPs | 0.32 | 24 | [4] |
| 4T1 | Free SN-38 | 0.55 | 48 | [4] |
| 4T1 | Non-targeted SN-38 NPs | 0.50 | 48 | [4] |
| 4T1 | Biotin-targeted SN-38 NPs | 0.31 | 48 | [4] |
| L1210FR (biotin receptor +) | Biotin-Linker-Taxoid | 0.0088 | 72 | [6] |
| L1210 (biotin receptor -) | Biotin-Linker-Taxoid | 0.522 | 72 | [6] |
| MDA-MB-231 | Biotinylated Ruthenium Conjugate 1 | 2.3 - 14.6 | Not Reported | [9] |
Experimental Protocols
Protocol 1: Synthesis of Biotin-PEG-Conjugated PLGA Nanoparticles
This protocol describes the synthesis of drug-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles with a surface functionalized with this compound.
Materials:
-
PLGA-COOH
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
This compound
-
Drug of choice (e.g., a hydrophobic chemotherapeutic agent)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Dialysis membrane (MWCO 10-12 kDa)
-
Deionized water
Procedure:
-
Activation of PLGA-COOH:
-
Dissolve PLGA-COOH in anhydrous DCM.
-
Add NHS and EDC in a molar excess to the carboxylic acid groups of PLGA.
-
Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere to form PLGA-NHS.
-
-
Conjugation of this compound:
-
Dissolve this compound in DCM.
-
Add the this compound solution to the activated PLGA-NHS solution.
-
Stir the reaction overnight at room temperature under a nitrogen atmosphere to form PLGA-PEG-Biotin.
-
Purify the PLGA-PEG-Biotin conjugate by precipitation in cold diethyl ether and subsequent washing to remove unreacted reagents. Dry the polymer under vacuum.
-
-
Nanoparticle Formulation by Emulsion-Solvent Evaporation:
-
Dissolve the synthesized PLGA-PEG-Biotin and the drug in an organic solvent like DCM.
-
Add this organic phase dropwise to an aqueous solution of PVA while sonicating on an ice bath.
-
Continue sonication to form a stable oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent, leading to the formation of nanoparticles.
-
-
Purification of Nanoparticles:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.
-
Alternatively, purify the nanoparticles by dialysis against deionized water for 24-48 hours.
-
Lyophilize the purified nanoparticles for long-term storage.
-
Protocol 2: Characterization of Nanoparticles
2.1 Particle Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS):
-
Instrumentation: Malvern Zetasizer or similar DLS instrument.
-
Procedure:
-
Resuspend the lyophilized nanoparticles in deionized water or phosphate-buffered saline (PBS) at a suitable concentration.
-
Vortex briefly to ensure a homogenous suspension.
-
Transfer the suspension to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, dispersant viscosity, and refractive index).
-
Perform the measurement to obtain the average particle size (Z-average), polydispersity index (PDI), and zeta potential.
-
Perform measurements in triplicate for statistical analysis.
-
2.2 Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Procedure:
-
Weigh a known amount of lyophilized drug-loaded nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., DMSO or DCM) to release the encapsulated drug.
-
Quantify the amount of drug in the solution using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) by comparing with a standard curve of the free drug.[11]
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
-
Protocol 3: In Vitro Cellular Uptake Studies
3.1 Qualitative Analysis by Fluorescence Microscopy:
-
Materials:
-
Cancer cell line overexpressing biotin receptors (e.g., HeLa, MCF-7).
-
Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent drug or labeled with a fluorescent dye).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
DAPI stain for nuclear counterstaining.
-
Glass-bottom culture dishes or chamber slides.
-
Fluorescence microscope.
-
-
Procedure:
-
Seed the cells in glass-bottom dishes and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled biotin-targeted and non-targeted nanoparticles at a specific concentration for a defined period (e.g., 2-4 hours).
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS.
-
Stain the cell nuclei with DAPI for 5-10 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. Capture images using appropriate filter sets for the fluorescent label and DAPI.[12]
-
3.2 Quantitative Analysis by Flow Cytometry:
-
Materials:
-
Same as for fluorescence microscopy.
-
Trypsin-EDTA.
-
Flow cytometry tubes.
-
Flow cytometer.
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled biotin-targeted and non-targeted nanoparticles as described above.
-
After incubation, wash the cells with cold PBS.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in culture medium and transfer to flow cytometry tubes.
-
Centrifuge the cells and resuspend the pellet in cold PBS or FACS buffer.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.
-
Use untreated cells as a negative control to set the gate for background fluorescence.
-
Compare the mean fluorescence intensity of cells treated with targeted versus non-targeted nanoparticles.[13]
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
-
Materials:
-
Cancer cell line.
-
Biotin-targeted and non-targeted drug-loaded nanoparticles, and free drug solution.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO or other suitable solvent to dissolve formazan (B1609692) crystals.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the free drug, biotin-targeted nanoparticles, and non-targeted nanoparticles. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each formulation.
-
Visualizations
Caption: Biotin-Receptor Mediated Endocytosis Pathway.
Caption: Workflow for Nanoparticle Synthesis and Characterization.
Caption: Workflow for In Vitro Evaluation of Targeted Nanoparticles.
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. oceannanotech.com [oceannanotech.com]
- 3. updates.reinste.com [updates.reinste.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism-Based Tumor-Targeting Drug Delivery System. Validation of Efficient Vitamin Receptor-Mediated Endocytosis and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biotinylated Polymer-Ruthenium Conjugates: In Vitro and In Vivo Studies in a Triple-Negative Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]
- 13. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Surface Labeling Using Biotin-PEG1-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface proteins are pivotal in mediating a cell's interaction with its environment, playing crucial roles in signal transduction, cell adhesion, and transport. The ability to specifically label these proteins is fundamental for their isolation, identification, and functional analysis. While traditional biotinylation methods often target primary amines on protein surfaces, this document details an alternative and complementary approach using Biotin-PEG1-NH2 . This reagent, featuring a terminal primary amine, allows for the labeling of cell surface proteins through their carboxyl groups (present on aspartic and glutamic acid residues). This method, often employing carbodiimide (B86325) chemistry, provides an orthogonal strategy to amine-reactive labeling, potentially capturing a different subset of the surface proteome.[1][2]
The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the biotin (B1667282) reagent and can help to minimize steric hindrance, facilitating its interaction with target proteins. These application notes provide detailed protocols for utilizing this compound for cell surface labeling, along with data presentation and visualizations to guide researchers in their experimental design.
Principle of the Method
Unlike N-hydroxysuccinimide (NHS) esters of biotin that react with primary amines (e.g., on lysine (B10760008) residues), this compound is used to label carboxyl groups (-COOH). This is typically achieved through a two-step reaction mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4][5]
First, EDC activates the carboxyl groups on cell surface proteins to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of this compound to form a stable amide bond. The inclusion of NHS or Sulfo-NHS stabilizes the reactive intermediate by converting it to an amine-reactive NHS or Sulfo-NHS ester, which then efficiently reacts with the this compound.[4][5]
Data Presentation
Comparison of Carboxyl-Reactive vs. Amine-Reactive Biotinylation
A key advantage of using this compound with EDC/NHS is the ability to label a different subset of cell surface proteins compared to traditional amine-reactive methods. A study comparing these two approaches using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) demonstrated that carboxyl-reactive biotinylation can be both more selective and efficient.[1][2]
| Parameter | Carboxyl-Reactive Biotinylation (Biotin-amine + EDC/NHS) | Amine-Reactive Biotinylation (Sulfo-NHS-SS-Biotin) | Reference |
| Selectivity for Plasma Membrane Proteins | Higher | Lower | [1][2] |
| Labeling Efficiency | Higher | Lower | [1][2] |
| Number of Identified Cell Surface Proteins | Can identify a unique subset of proteins | Identifies a different, sometimes overlapping, subset | [1][2] |
Experimental Protocols
Protocol 1: Cell Surface Labeling of Adherent Cells with this compound
This protocol outlines the procedure for labeling the surface proteins of adherent cells using this compound in conjunction with EDC and Sulfo-NHS.
Materials:
-
Adherent cells cultured to 80-90% confluency
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4
-
Activation Buffer: MES Buffer (pH 5.0-6.0) or PBS adjusted to pH 6.0
-
Quenching Buffer: 100 mM glycine (B1666218) or Tris in PBS
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
Procedure:
-
Cell Preparation:
-
Place the culture dish on ice.
-
Gently aspirate the culture medium.
-
Wash the cells three times with ice-cold PBS to remove any residual media components.
-
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of EDC and Sulfo-NHS in Activation Buffer. A typical starting concentration is 5 mM EDC and 10 mM Sulfo-NHS.
-
Add the activation solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate on ice for 15 minutes with gentle rocking.
-
-
Biotinylation Reaction:
-
Prepare a fresh solution of this compound in PBS (pH 7.4). A typical starting concentration is 2-5 mM.
-
Aspirate the activation solution.
-
Immediately add the this compound solution to the cells.
-
Incubate on ice for 30 minutes to 1 hour with gentle rocking.
-
-
Quenching:
-
Aspirate the biotinylation solution.
-
Wash the cells three times with Quenching Buffer, incubating for 5 minutes during each wash, to quench any unreacted labeling reagents.
-
-
Cell Lysis and Protein Isolation:
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the supernatant with streptavidin-agarose beads for 2-4 hours or overnight at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Protocol 2: Cell Viability Assay Post-Labeling
It is crucial to assess the impact of the labeling procedure on cell viability. The MTT or CellTiter-Glo® Luminescent Cell Viability Assay are common methods.
Materials:
-
Labeled and control (unlabeled) cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® reagent
-
DMSO (for MTT assay)
-
96-well plate
-
Plate reader
Procedure (MTT Assay Example):
-
Seed cells in a 96-well plate and perform the labeling protocol as described above. Include untreated control wells.
-
After the final wash step, add fresh culture medium to the cells.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the absorbance of the untreated control cells.[6]
Visualizations
Experimental Workflow for Cell Surface Labeling with this compound
Caption: Workflow for cell surface protein labeling using this compound.
Example Signaling Pathway: Receptor Tyrosine Kinase (RTK) Pathway
Cell surface labeling is frequently used to study the trafficking and expression of receptors involved in critical signaling pathways. The Receptor Tyrosine Kinase (RTK) pathway is a prime example.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Troubleshooting and Considerations
-
Low Labeling Efficiency: Ensure that the EDC, Sulfo-NHS, and this compound solutions are freshly prepared. The pH of the activation buffer is critical for EDC/NHS chemistry; ensure it is within the optimal range (pH 5.0-6.0). The subsequent biotinylation step should be performed at a more neutral pH (7.2-8.0) for efficient reaction with the activated esters.
-
High Cell Death: EDC can be toxic to cells. Minimize incubation times and concentrations. Perform all steps on ice to reduce metabolic activity and potential internalization of the labeling reagents. Always perform a cell viability assay to optimize the labeling conditions for your specific cell type.
-
Intracellular Protein Labeling: To ensure only cell surface proteins are labeled, use the membrane-impermeable Sulfo-NHS. Perform all steps at 4°C to minimize endocytosis. Thorough washing is crucial to remove excess reagents.
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or carboxylates during the labeling steps, as they will compete with the reaction.[7]
By providing an orthogonal approach to traditional amine-reactive methods, the use of this compound for labeling cell surface carboxyl groups expands the toolkit for researchers studying the cell surface proteome. Careful optimization of the protocol for the specific cell type and experimental goals is essential for achieving robust and reliable results.
References
- 1. Labeling Carboxyl Groups of Surface-Exposed Proteins Provides an Orthogonal Approach for Cell Surface Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Biotin-PEG1-NH2: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the amine-reactive chemistry of Biotin-PEG1-NH2, a versatile heterobifunctional linker used in a wide array of life science applications. This document details the core principles of its reactivity, offers structured data for experimental planning, and provides step-by-step protocols for common applications.
Introduction to this compound
This compound is a molecule featuring a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a primary amine group (-NH2) for covalent conjugation, and a single polyethylene (B3416737) glycol (PEG) spacer.[][2] The PEG linker enhances solubility in aqueous buffers, reduces aggregation of conjugates, and provides a flexible spacer to minimize steric hindrance.[2][3] The primary amine is the key reactive group, enabling the stable coupling of the biotin tag to various molecules and surfaces.[2]
Key Properties:
-
Form: Solid, white powder[2]
-
Solubility: Soluble in aqueous buffers and organic solvents like DMSO and DMF[2][4]
-
Reactive Group: Primary amine (-NH2)[2]
-
Reactive To: N-hydroxysuccinimide (NHS) esters, activated carboxylic acids (-COOH), and other carbonyl-containing groups[2][5]
Amine-Reactive Chemistry of this compound
The utility of this compound lies in the reactivity of its terminal primary amine. This group readily participates in nucleophilic substitution reactions to form stable covalent bonds, most commonly amide bonds.
Reaction with Activated Esters (e.g., NHS Esters)
The most common amine-reactive chemistry involves the reaction of the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester-activated molecule. This reaction is efficient at a pH range of 7-9 and results in a stable amide bond, releasing NHS as a byproduct.[4][6]
Reaction with Carboxylic Acids (EDC/NHS Coupling)
This compound can be conjugated to molecules bearing carboxylic acid groups through a reaction mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of NHS or its water-soluble analog, Sulfo-NHS.[5][7] EDC activates the carboxyl group, which then reacts with the amine of this compound to form a stable amide bond.[5]
Data Presentation
The following tables provide representative data for planning and optimizing conjugation reactions with this compound. Note that optimal conditions may vary depending on the specific molecules involved.
| Parameter | Recommended Condition | Expected Outcome |
| Reaction pH | 7.0 - 9.0 | Efficient amide bond formation |
| Reaction Buffer | Amine-free (e.g., PBS, MES) | Prevents competition for the reactive site |
| Molar Excess of Reactant | 10-50 fold (over this compound) | Higher degree of labeling |
| Reaction Time | 30 minutes to 2 hours at room temp. | Completion of the conjugation reaction |
| Quenching Reagent | 1 M Tris-HCl or Glycine | Inactivates unreacted NHS esters |
Table 1: General Parameters for this compound Conjugation. This table outlines the typical starting conditions for conjugating this compound to an NHS-activated molecule.
| Property | Value | Notes |
| Purity | >95% | As determined by HPLC and/or NMR |
| Storage Temperature | -20°C | Store desiccated to prevent hydrolysis[2] |
| Appearance | White to off-white solid | Visual inspection of the reagent |
| Solubility | >10 mg/mL in water | Good solubility for aqueous reactions |
Table 2: Physical and Chemical Properties of this compound. This table summarizes the key physical and chemical characteristics of the this compound reagent.
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS-Ester Activated Protein
This protocol describes the general procedure for labeling a protein that has been activated with an NHS ester using this compound.
Materials:
-
NHS-ester activated protein
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the NHS-ester activated protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in the reaction buffer to a concentration of 10 mM.
-
Reaction: Add a 20-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quenching: Add the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes to stop the reaction.
-
Purification: Remove excess, unreacted this compound and byproducts by using a desalting column or by dialysis against PBS.
-
Storage: Store the biotinylated protein at 4°C or -20°C.
Protocol 2: Conjugation of this compound to a Carboxylated Surface using EDC/NHS
This protocol details the biotinylation of a surface (e.g., nanoparticles, beads) functionalized with carboxylic acid groups.
Materials:
-
Carboxylated surface material
-
This compound
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Conjugation Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Washing Buffer: PBS with 0.05% Tween-20
Procedure:
-
Surface Preparation: Wash the carboxylated surface material with the activation buffer.
-
Activation: Resuspend the surface material in the activation buffer. Add EDC to a final concentration of 2 mM and Sulfo-NHS to 5 mM. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Washing: Pellet the activated surface material and wash twice with the activation buffer to remove excess EDC and Sulfo-NHS.
-
Conjugation: Resuspend the activated surface in the conjugation buffer. Add this compound to a final concentration of 1-5 mg/mL. Incubate for 2 hours at room temperature.
-
Quenching: Add the quenching buffer to block any unreacted sites and incubate for 30 minutes.
-
Final Washing: Wash the biotinylated surface three times with the washing buffer.
-
Storage: Resuspend the biotinylated surface in a suitable storage buffer.
Visualizations
Reaction Schemes and Workflows
Caption: Amine-reactive chemistry of this compound.
Caption: Workflow for surface biotinylation.
Application in a Signaling Pathway Context (ELISA)
Caption: Workflow of a sandwich ELISA.
References
Application Notes and Protocols for Protein Biotinylation using Amine-Reactive Biotin-PEG Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research and diagnostics. The exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M) forms the basis for numerous applications in detection, purification, and immobilization of proteins and other biomolecules.[1] This application note provides detailed protocols and technical guidance for the biotinylation of proteins using amine-reactive Biotin-PEG-NHS esters, a common class of reagents for this purpose.
The inclusion of a Polyethylene Glycol (PEG) spacer arm between the biotin and the reactive group improves the solubility of the reagent and the resulting conjugate, reduces steric hindrance for subsequent binding to avidin or streptavidin, and can minimize non-specific interactions.[2] While the nomenclature "Biotin-PEG1-NH2" suggests a terminal amine, this document will focus on the more common application of crosslinking to proteins via primary amines using an N-hydroxysuccinimide (NHS) ester-activated Biotin-PEG reagent. The NHS ester group efficiently reacts with primary amines (-NH₂) on lysine (B10760008) residues and the N-terminus of proteins to form stable amide bonds.[1][3]
Chemical Principle of Biotinylation
The fundamental reaction involves the acylation of a primary amine on the protein by the NHS ester of a Biotin-PEG derivative. This reaction is typically carried out in a buffer with a pH range of 7-9.[1]
Reaction Scheme:
Protein-NH₂ + Biotin-PEG-NHS → Protein-NH-CO-PEG-Biotin + NHS
It is crucial to use buffers devoid of primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester, thereby reducing labeling efficiency.[1]
Applications of Biotinylated Proteins
Biotin-labeled proteins are instrumental in a wide array of experimental techniques:
-
Immunoassays: Utilized in ELISA, Western blotting, and immunohistochemistry for sensitive detection.[4]
-
Affinity Purification: Enables the isolation of binding partners from complex mixtures using immobilized avidin or streptavidin.
-
Cell Surface Labeling: Membrane-impermeable biotinylation reagents can be used to label proteins on the surface of living cells.[5]
-
Flow Cytometry: Biotinylated antibodies are frequently used in multi-color flow cytometry analysis.[4]
-
Surface Plasmon Resonance (SPR): Facilitates the study of biomolecular interactions by immobilizing biotinylated ligands on streptavidin-coated sensor chips.[4]
-
Drug Delivery: Biotin-PEG linkers are employed in the development of antibody-drug conjugates (ADCs).[6][7]
Experimental Protocols
Protocol 1: General Protein Biotinylation with Biotin-PEG-NHS Ester
This protocol provides a general procedure for the biotinylation of proteins in solution.
Materials:
-
Protein of interest
-
Biotin-PEG-NHS Ester (e.g., NHS-LC-Biotin)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (or 100 mM sodium bicarbonate, pH 8.3)[8][9]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[10]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5-8.0[1]
-
Purification system: Dialysis cassette (e.g., 10-14 kDa MWCO for antibodies) or desalting column (e.g., Sephadex G-25).[1][8]
Procedure:
-
Protein Preparation:
-
Biotinylation Reagent Preparation:
-
Allow the vial of Biotin-PEG-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[8]
-
Immediately before use, dissolve the Biotin-PEG-NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL or as recommended by the manufacturer.[11] For example, a 40 mg/mL stock solution can also be prepared.[8]
-
-
Biotinylation Reaction:
-
Calculate the required amount of biotinylation reagent to achieve a desired molar excess over the protein. A 10-20 fold molar excess is a common starting point.[3][8] For dilute protein solutions (< 2 mg/mL), a higher molar excess may be required.[8]
-
Add the calculated volume of the dissolved Biotin-PEG-NHS Ester to the protein solution while gently stirring.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[8]
-
-
Quenching the Reaction:
-
Purification of the Biotinylated Protein:
-
Storage:
-
Store the purified biotinylated protein under conditions optimal for the non-biotinylated protein.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Protein Concentration | 2 - 10 mg/mL | [10] |
| Reaction Buffer pH | 7.0 - 9.0 | [1] |
| Molar Excess of Biotin Reagent | 10 - 20 fold | [3][8] |
| Reaction Time (Room Temp) | 30 - 60 minutes | [8] |
| Reaction Time (4°C) | ≥ 2 hours | [8] |
| Quenching Agent | Tris or Glycine | [1][10] |
Quantification of Biotin Incorporation
Determining the degree of biotinylation, or the molar substitution ratio (MSR), is crucial for ensuring reproducibility and optimizing downstream applications.[12]
Protocol 2: HABA Assay for Biotin Quantification
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for estimating biotin incorporation. HABA binds to avidin, producing a colorimetric signal at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin.[3]
Materials:
-
Avidin/Streptavidin solution
-
HABA solution
-
Biotinylated protein sample
-
Spectrophotometer
Procedure:
-
Prepare a mixture of avidin and HABA according to the manufacturer's instructions.
-
Measure the absorbance of the HABA/avidin complex at 500 nm.
-
Add a known amount of the biotinylated protein to the HABA/avidin solution.
-
After a brief incubation, measure the absorbance at 500 nm again.
-
The decrease in absorbance is used to calculate the concentration of biotin in the sample.
Other methods for quantifying biotinylation include:
-
Fluorescence-based assays: Utilizing fluorescently labeled streptavidin.[13]
-
Mass Spectrometry (MS): Provides a precise determination of the number of biotin molecules per protein.[4]
-
Capillary Electrophoresis (CE): Can be used to quantify monomeric avidin and biotin on a protein.[14]
Visualizations
Experimental Workflow
Caption: Workflow for protein biotinylation with Biotin-PEG-NHS ester.
Chemical Reaction Pathway
Caption: Amine-reactive biotinylation reaction schematic.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Biotin Incorporation | Presence of primary amines in the buffer (e.g., Tris, glycine). | Exchange the protein into an amine-free buffer like PBS or bicarbonate buffer.[1] |
| Hydrolyzed biotinylation reagent. | Prepare the biotinylation reagent solution immediately before use. Do not store in aqueous solution.[1] | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of the biotinylation reagent to the protein, especially for dilute protein solutions.[8] | |
| Protein Precipitation | High degree of modification or solvent incompatibility. | Decrease the molar excess of the biotinylation reagent. Ensure the organic solvent concentration is low in the final reaction mixture. |
| Loss of Protein Activity | Biotinylation of critical lysine residues in the active site. | Reduce the molar excess of the biotinylation reagent. Consider alternative biotinylation chemistries targeting other functional groups (e.g., sulfhydryls). |
Conclusion
Biotinylation of proteins using amine-reactive Biotin-PEG-NHS esters is a robust and versatile technique with broad applications in research and development. By carefully controlling the reaction conditions and quantifying the degree of labeling, researchers can generate reliable and reproducible biotinylated protein conjugates for a multitude of downstream assays. The protocols and information provided in this application note serve as a comprehensive guide to successfully implement this powerful technology.
References
- 1. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 2. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 5. korambiotech.com [korambiotech.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. proteochem.com [proteochem.com]
- 9. biotium.com [biotium.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. vectorlabs.com [vectorlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of biotin on a protein by quantitative sodium dodecyl sulfate-capillary gel electrophoresis of monomeric avidin [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biotin-PEG1-NH2 Reaction with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of biotin (B1667282) to molecules bearing carboxylic acid groups is a fundamental technique in bioconjugation, enabling the development of a wide array of tools for research, diagnostics, and therapeutics. Biotin-PEG1-NH2, which features a primary amine separated from the biotin moiety by a single polyethylene (B3416737) glycol (PEG) unit, is a versatile reagent for this purpose. The PEG linker enhances water solubility and reduces steric hindrance, facilitating the interaction between biotin and its binding partners, avidin (B1170675) or streptavidin.[1][2]
The most common and efficient method for coupling this compound to carboxylic acids is through the use of a carbodiimide (B86325) crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] This chemistry results in the formation of a stable amide bond between the amine of the biotin reagent and the carboxyl group of the target molecule.
These application notes provide a detailed overview of the reaction, experimental protocols, and key considerations for the successful conjugation of this compound to carboxylic acids.
Reaction Mechanism
The EDC/NHS-mediated coupling of this compound to a carboxylic acid proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[3]
-
Formation of a Stable NHS Ester and Amide Bond Formation: In the presence of NHS, the O-acylisourea intermediate is converted to a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with the primary amine of this compound to form a stable amide bond, releasing NHS.[3]
Quantitative Data Summary
The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including pH, temperature, and the molar ratio of the reactants. The following table summarizes typical reaction conditions and expected outcomes for the biotinylation of a generic protein with available carboxyl groups. It is important to note that optimal conditions should be determined empirically for each specific application.
| Parameter | Recommended Range | Expected Outcome | Notes |
| pH | 4.5 - 5.5 (Activation) 7.2 - 8.5 (Conjugation) | High activation efficiency and stable NHS ester formation, followed by efficient amine coupling. | A two-step pH process can improve overall yield. |
| Molar Ratio (EDC:NHS) | 1:1 to 1:2 | Increased stability of the activated intermediate, leading to higher conjugation efficiency. | A slight excess of NHS can be beneficial. |
| Molar Ratio (this compound:Carboxylic Acid) | 10- to 50-fold excess | Higher degree of labeling. | The optimal ratio depends on the number of available carboxyl groups and the desired level of biotinylation. |
| Reaction Time | 15-30 min (Activation) 2 hours to overnight (Conjugation) | Sufficient time for activation and subsequent conjugation. | Longer incubation times for the conjugation step can increase the yield. |
| Temperature | Room Temperature | Convenient and generally provides good results. | Lower temperatures (4°C) can be used to minimize hydrolysis of the NHS ester and preserve the stability of sensitive biomolecules. |
| Typical Yield | 40 - 70% | - | Yields are highly dependent on the specific molecule being conjugated and the reaction conditions. |
Experimental Protocols
Protocol 1: General Biotinylation of a Protein in Solution
This protocol describes a general method for biotinylating a protein with accessible carboxyl groups (e.g., aspartic acid, glutamic acid, C-terminus) using this compound and EDC/NHS.
Materials:
-
Protein to be biotinylated
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-5.5
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine (B1666218)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer (e.g., 10 mg/mL). Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Activation of Carboxylic Acids:
-
Add EDC and NHS to the protein solution. A common starting point is a final concentration of 2 mM EDC and 5 mM NHS.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Add the this compound solution to the activated protein solution. A 20-fold molar excess of the biotin reagent over the protein is a typical starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.4 by adding Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess biotin reagent and byproducts by desalting or dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Biotinylation of Carboxy-Terminated Nanoparticles
This protocol outlines the biotinylation of nanoparticles functionalized with carboxylic acid groups.
Materials:
-
Carboxy-terminated nanoparticles
-
This compound
-
EDC
-
Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0
-
Washing/Coupling Buffer: PBS, pH 7.4
-
Quenching/Blocking Buffer: 100 mM Tris-HCl or Glycine in PBS, pH 7.4
-
Centrifuge
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxy-terminated nanoparticles in Activation Buffer.
-
Pellet the nanoparticles by centrifugation and discard the supernatant. Repeat this washing step twice.
-
-
Activation of Nanoparticles:
-
Resuspend the washed nanoparticles in Activation Buffer.
-
Add EDC and Sulfo-NHS to the nanoparticle suspension (e.g., final concentrations of 5 mg/mL EDC and 5 mg/mL Sulfo-NHS).
-
Incubate for 30 minutes at room temperature with continuous mixing (e.g., on a rotator).
-
-
Washing: Pellet the activated nanoparticles by centrifugation, discard the supernatant, and wash twice with Coupling Buffer.
-
Conjugation:
-
Resuspend the activated nanoparticles in a solution of this compound in Coupling Buffer (e.g., 0.1 mg/mL).
-
Incubate for 2-4 hours at room temperature with continuous mixing.
-
-
Quenching and Blocking:
-
Pellet the nanoparticles by centrifugation and discard the supernatant.
-
Resuspend the nanoparticles in Quenching/Blocking Buffer and incubate for 30 minutes to block any remaining reactive sites.
-
-
Final Washing: Wash the biotinylated nanoparticles three times with Coupling Buffer to remove any non-covalently bound reagents.
-
Storage: Resuspend the final biotinylated nanoparticles in an appropriate storage buffer.
Characterization of Biotinylated Molecules
The degree of biotinylation can be determined using various methods, with the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay being a common and straightforward colorimetric method.[5][6][7][8][9]
HABA Assay Principle
The HABA dye binds to avidin, forming a complex with a characteristic absorbance at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance at 500 nm.[5][6][7][8][9] This change in absorbance is directly proportional to the amount of biotin in the sample.
Applications in Research and Drug Development
The ability to biotinylate molecules containing carboxylic acids has numerous applications:
-
Immunoassays: Biotinylated antibodies and antigens are widely used in ELISA, Western blotting, and immunohistochemistry.
-
Affinity Purification: Biotinylated proteins or other molecules can be used to isolate their binding partners from complex mixtures using streptavidin-coated beads or columns.[10]
-
Drug Targeting and Delivery: Biotinylation of drug carriers, such as nanoparticles or liposomes, can facilitate targeted delivery to cells expressing biotin receptors.
-
Biosensor Development: Immobilization of biotinylated probes onto streptavidin-coated sensor surfaces is a common strategy in the development of various biosensors.
-
Protein-Protein Interaction Studies: Biotin can be used as a tag in pull-down assays and other techniques to study protein interactions.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Biotinylation Efficiency | Inactive EDC (hydrolyzed) | Use fresh, high-quality EDC. Prepare EDC solutions immediately before use. |
| Suboptimal pH | Ensure the activation step is performed at pH 4.5-5.5 and the coupling step at pH 7.2-8.5. | |
| Presence of competing nucleophiles | Use amine-free buffers (e.g., MES, PBS). Avoid buffers containing Tris or glycine during the coupling reaction. | |
| Insufficient molar excess of biotin reagent | Increase the molar ratio of this compound to the target molecule. | |
| Precipitation of Protein | Protein instability at the reaction pH | Perform the reaction at 4°C. Screen for optimal buffer conditions. |
| Cross-linking of proteins | In a one-pot reaction, ensure a sufficient excess of this compound to outcompete protein-protein cross-linking. Consider a two-step cross-linking procedure. | |
| High Background in Assays | Incomplete removal of excess biotin | Ensure thorough purification of the biotinylated product by dialysis or size-exclusion chromatography. |
Conclusion
The reaction of this compound with carboxylic acids using EDC/NHS chemistry is a robust and versatile method for biotinylation. Careful consideration of reaction parameters and appropriate purification and characterization are essential for obtaining high-quality biotinylated conjugates for a wide range of applications in research and development.
References
- 1. Biotin-PEG-NH2, Biotin PEG amine [nanocs.net]
- 2. Biotin-PEG-NH2, Biotin-PEG-Amine -Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. fishersci.ie [fishersci.ie]
- 7. interchim.fr [interchim.fr]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Biotinylation Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Biotin-PEG1-NH2 labeling reactions. Below you will find frequently asked questions (FAQs), a detailed troubleshooting guide, experimental protocols, and visual workflows to help you achieve consistent and reliable results in your biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the core chemistry behind this compound labeling?
A1: The term "this compound labeling" can be interpreted in two main ways depending on the reactive groups of your target molecule and the specific biotin (B1667282) reagent used.
-
Scenario A (Most Common): Labeling a primary amine on your target molecule. In this case, you would use an amine-reactive biotin reagent, such as Biotin-PEG-NHS ester . The N-hydroxysuccinimide (NHS) ester group on the biotin reagent reacts with primary amines (-NH2), like the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[1][2][3]
-
Scenario B: Using Biotin-PEG1-Amine to label your target molecule. This reagent has a terminal primary amine. It is used to label molecules with activated carboxyl groups (-COOH), such as those on proteins (aspartic and glutamic acid residues) or on a surface.[4][5] This reaction typically requires a carbodiimide (B86325) activator like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[4][6][7]
This guide will primarily focus on the more common Scenario A, involving NHS-ester chemistry.
Q2: Which buffer should I use for my biotinylation reaction?
A2: The choice of buffer is critical for a successful labeling reaction. For amine-reactive labeling with NHS esters, you must avoid buffers containing primary amines , such as Tris and glycine, as they will compete with your target molecule for the biotin reagent, significantly reducing labeling efficiency.[2][6][8][9][10]
Recommended buffers include:
Q3: How do I control the degree of biotinylation?
A3: The extent of biotin labeling can be controlled by adjusting the molar ratio of the biotin reagent to your target molecule.[2] A higher molar excess of biotin will generally result in a higher degree of labeling. It is often necessary to perform a series of reactions with varying molar ratios (e.g., 5:1, 10:1, 20:1, 40:1) to empirically determine the optimal ratio for your specific application, balancing labeling efficiency with the preservation of your molecule's biological activity.[13] Over-labeling can sometimes lead to protein precipitation or loss of function.[9][14]
Q4: How should I store and handle my biotinylation reagent?
A4: Amine-reactive biotin reagents, especially those with NHS esters, are moisture-sensitive.[2][15] They should be stored at -20°C in a desiccated container.[2][5] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[2][15] It is highly recommended to dissolve the reagent immediately before use and to avoid preparing stock solutions for long-term storage, as the NHS-ester moiety readily hydrolyzes in the presence of water.[2]
Q5: How can I remove unreacted biotin after the labeling reaction?
A5: It is crucial to remove excess, unreacted biotin to prevent interference in downstream applications. Common purification methods separate molecules based on size.[16] These include:
-
Size-Exclusion Chromatography / Gel Filtration: Using desalting columns (like Sephadex G-25) is a quick and effective method.[2][17]
-
Dialysis: This method is also effective but more time-consuming.[17][18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling | 1. Incorrect Buffer: Use of amine-containing buffers (e.g., Tris, glycine).[8][9] 2. Suboptimal pH: Reaction pH is too low (<7.0), protonating the primary amines.[1][8] 3. Inactive Reagent: The biotin-NHS ester has hydrolyzed due to moisture exposure.[2][15] 4. Insufficient Reagent: The molar excess of the biotin reagent is too low.[9] 5. Low Target Concentration: Dilute protein solutions favor hydrolysis of the NHS ester over the labeling reaction.[8] | 1. Exchange your sample into an amine-free buffer like PBS or Bicarbonate buffer.[2][10] 2. Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[8][10] 3. Use a fresh vial of the biotinylation reagent. Always allow the reagent to warm to room temperature before opening.[2] Test reagent activity if unsure.[15] 4. Increase the molar excess of the biotin reagent. Perform a titration to find the optimal ratio. 5. Increase the concentration of your target molecule, ideally to at least 1-2 mg/mL.[8][10][11] |
| Protein Precipitation | 1. Over-Biotinylation: Excessive labeling can alter the protein's isoelectric point (pI) and solubility.[9][14] 2. Solvent Issues: If the biotin reagent is dissolved in an organic solvent like DMSO, adding too much to the aqueous reaction can cause precipitation. | 1. Reduce the molar excess of the biotin reagent used in the reaction.[9] 2. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[2] |
| High Background / Non-specific Binding in Assays | 1. Incomplete Removal of Excess Biotin: Free biotin in the sample competes for binding to avidin (B1170675)/streptavidin.[18] 2. Incomplete Quenching: Unreacted biotin reagent may label other components in subsequent steps. | 1. Ensure thorough purification after the labeling reaction using methods like desalting columns or extensive dialysis.[17][18] 2. After the incubation period, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to deactivate any remaining reactive biotin.[17] |
| Inconsistent Results Between Batches | 1. Reaction Incompleteness: Variations in reaction time or temperature.[18] 2. Reagent Degradation: Using a reagent vial that has been opened multiple times.[15] 3. Purification Variability: Inconsistent removal of excess biotin.[18] | 1. Standardize incubation times and temperatures. Consider extending the reaction time to ensure completion.[18] 2. Use fresh or single-use aliquots of the biotinylation reagent for each experiment. 3. Standardize the purification protocol. Using desalting columns can offer more consistency than dialysis. |
Experimental Protocols
General Protocol for Biotin-NHS Ester Labeling of a Protein
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
1. Buffer Preparation and Exchange:
-
Prepare an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or PBS, pH 7.4).[1][8]
-
If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.[10][11]
2. Biotin-NHS Ester Reagent Preparation:
-
Allow the vial of Biotin-PEG-NHS ester to equilibrate to room temperature before opening.[2]
-
Immediately before use, dissolve the reagent in an anhydrous organic solvent like DMSO or DMF to a known concentration (e.g., 10 mg/mL).[2][10] Note: Do not prepare aqueous stock solutions for storage.[2]
3. Labeling Reaction:
-
Calculate the required volume of the biotin reagent solution to achieve the desired molar excess (e.g., a 20-fold molar excess is a common starting point).[2]
-
Add the calculated volume of the dissolved biotin reagent to the protein solution while gently vortexing. The volume of organic solvent should not exceed 10% of the total reaction volume.[2]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2] Longer incubation times (e.g., overnight at 4°C) can also be used, which may help minimize hydrolysis.[8]
4. Quenching the Reaction (Optional but Recommended):
-
Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[17]
-
Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS-ester.
5. Purification of the Biotinylated Protein:
-
Remove the excess, unreacted biotin reagent and reaction by-products using a desalting column or dialysis against an appropriate storage buffer (e.g., PBS).[2][17]
6. Determination of Biotin Incorporation (Optional):
-
Quantify the degree of labeling using an assay such as the HABA (2-(4'-hydroxyazobenzene)benzoic acid) assay, which measures the displacement of a dye from avidin by the biotinylated protein.[2][6]
Reaction Parameter Summary
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5[1][8][10] | Lower pH reduces reaction rate; higher pH increases hydrolysis of the NHS ester.[1][8] |
| Temperature | 4°C to Room Temperature (~25°C)[8][17] | Lower temperatures require longer incubation times but can reduce hydrolysis.[8] |
| Incubation Time | 30 min - 4 hours (RT) or Overnight (4°C)[1][8][17] | Time can be optimized based on the reactivity of the target molecule. |
| Protein Conc. | > 2 mg/mL[8][10][11] | Higher concentrations favor the labeling reaction over hydrolysis. |
| Molar Excess of Biotin Reagent | 5:1 to 40:1 (Biotin:Protein) | Must be optimized empirically for the desired degree of labeling.[2][13] |
Visual Workflows and Diagrams
Caption: Standard workflow for protein biotinylation using an NHS-ester reagent.
Caption: Troubleshooting flowchart for low biotinylation efficiency.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Biotin-PEG-NH2, Biotin PEG amine [nanocs.net]
- 6. Biotinylation - Wikipedia [en.wikipedia.org]
- 7. Biotinylation | Thermo Fisher Scientific - CL [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - UZ [thermofisher.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. avidity.com [avidity.com]
- 13. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Aggregation After Biotin-PEG1-NH2 Labeling
Welcome to the technical support center for troubleshooting protein aggregation following Biotin-PEG1-NH2 labeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing and resolving common issues encountered during the biotinylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation after this compound labeling?
Protein aggregation post-labeling is a multifaceted issue that can stem from a combination of factors related to the protein's intrinsic properties and the experimental conditions. Key contributors include:
-
Alteration of Surface Charge: The this compound reagent reacts with primary amines on the protein surface, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. This modification neutralizes the positive charge of the amine, which can alter the protein's isoelectric point (pI) and disrupt the electrostatic repulsion between protein molecules, leading to aggregation.[1][2]
-
Increased Hydrophobicity: While the PEG spacer is intended to increase hydrophilicity, the overall biotin-PEG molecule can introduce hydrophobic patches on the protein surface, promoting self-association to minimize exposure to the aqueous environment.[1][3]
-
Conformational Changes: The covalent attachment of the biotin (B1667282) label can induce local or global conformational changes in the protein, potentially exposing previously buried hydrophobic regions that can act as nucleation sites for aggregation.[1]
-
High Protein Concentration: At high concentrations, the proximity of protein molecules increases, enhancing the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Buffer Conditions: Inappropriate pH, low ionic strength, or the absence of stabilizing additives in the labeling buffer can compromise the protein's stability and increase its propensity to aggregate.[1][2]
-
Over-labeling: A high molar ratio of the biotinylation reagent to the protein can lead to the modification of numerous surface amines, drastically altering the protein's physicochemical properties and increasing the risk of aggregation.[2]
Q2: How does the this compound labeling reaction work?
This compound itself is not the reactive species for labeling proteins directly. It is the amine-reactive activated esters of Biotin-PEG, such as Biotin-PEG-NHS (N-hydroxysuccinimide) esters, that are commonly used for this purpose. The NHS ester reacts with primary amines on the protein in a nucleophilic substitution reaction to form a stable amide bond.
Troubleshooting Guide
If you are observing visible precipitation, cloudiness, or loss of soluble protein after your this compound labeling experiment, follow this troubleshooting guide to identify and resolve the issue.
Diagram: Troubleshooting Workflow for Protein Aggregation
Caption: A step-by-step workflow for troubleshooting protein aggregation after biotinylation.
Step 1: Verify Reagent Quality and Handling
| Observation | Possible Cause | Recommendation |
| Low labeling efficiency and/or aggregation | Hydrolyzed Biotin-PEG-NHS ester. | The NHS ester is moisture-sensitive. Equilibrate the reagent to room temperature before opening to prevent condensation. Prepare the stock solution in anhydrous DMSO or DMF immediately before use and discard any unused solution.[4][5] |
| Precipitation upon adding reagent | Poor solubility of the biotinylation reagent. | Dissolve the Biotin-PEG-NHS ester in a small amount of organic solvent like DMSO or DMF before adding it to the aqueous protein solution.[2][6] Add the reagent dropwise while gently stirring to avoid localized high concentrations.[2] |
Step 2: Optimize Molar Ratio of Biotin Reagent to Protein
Over-labeling is a common cause of aggregation.[2] It is crucial to determine the optimal molar ratio of the Biotin-PEG-NHS ester to your protein.
| Recommended Molar Ratios (Biotin Reagent:Protein) | Protein Concentration | Notes |
| 5:1 to 20:1 | > 2 mg/mL | Start with a lower ratio and gradually increase while monitoring for aggregation.[2][7][8] |
| ≥ 20:1 | ≤ 2 mg/mL | Dilute protein solutions may require a higher molar excess to achieve sufficient labeling.[4][6][8] |
Step 3: Adjust Protein Concentration
While higher protein concentrations can improve labeling efficiency, they also increase the risk of aggregation.[1]
| Protein Concentration Range | Recommendation |
| 1-10 mg/mL | This is a common starting range.[4][6] If aggregation is observed, try reducing the concentration. |
| < 1 mg/mL | May require a higher molar excess of the biotin reagent and longer incubation times.[7] |
Step 4: Optimize Buffer Conditions
The composition of your reaction buffer is critical for maintaining protein stability.
| Buffer Parameter | Recommendation | Rationale |
| pH | 7.2 - 8.5 | NHS ester labeling is most efficient at a slightly alkaline pH.[2] However, some proteins are less stable at higher pH. Start at pH 7.4 and adjust as needed. Buffers should be free of primary amines (e.g., Tris, glycine).[4][9] |
| Ionic Strength | 50 - 200 mM Salt (e.g., NaCl) | Low salt concentrations can lead to aggregation for some proteins. Increasing the ionic strength can help to screen electrostatic interactions.[1][10] |
Step 5: Add Stabilizing Excipients
The inclusion of certain additives in your labeling and storage buffers can significantly enhance protein solubility.
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Acts as an osmolyte, stabilizing the native protein structure. |
| Arginine/Glutamate | 50-100 mM | Can suppress aggregation by binding to hydrophobic patches and charged regions. |
| Non-ionic Detergents (e.g., Tween-20) | 0.01-0.1% (v/v) | Can help to solubilize proteins and prevent hydrophobic interactions. |
| Reducing Agents (e.g., DTT, TCEP) | 1-5 mM | Prevents the formation of non-native disulfide bonds, which can lead to aggregation.[11] |
Step 6: Post-Labeling Purification to Remove Aggregates
If aggregates have already formed, it is essential to separate them from the soluble, correctly labeled protein.
| Method | Principle |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size. Aggregates will elute in the void volume, while the monomeric protein will elute later.[3] |
| Centrifugation | High-speed centrifugation can pellet large, insoluble aggregates. |
Experimental Protocols
Protocol 1: Biotin-PEG-NHS Labeling of a Protein
This protocol provides a general procedure for labeling a protein with an NHS-ester activated Biotin-PEG reagent.
-
Protein Preparation:
-
Dialyze the protein into an amine-free buffer, such as 1X Phosphate Buffered Saline (PBS), pH 7.4. Buffers containing primary amines like Tris or glycine (B1666218) are not compatible with NHS-ester chemistry and must be removed.[4][9]
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Reagent Preparation:
-
Allow the vial of Biotin-PEG-NHS ester to warm to room temperature before opening.
-
Immediately before use, dissolve the reagent in anhydrous DMSO to a concentration of 10-20 mM.[2]
-
-
Labeling Reaction:
-
Quenching the Reaction (Optional but Recommended):
-
Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted biotin reagent and any aggregates by size exclusion chromatography (see Protocol 2) or dialysis.
-
Protocol 2: Detection of Aggregates using Size Exclusion Chromatography (SEC)
SEC is a powerful technique to separate and quantify protein aggregates.
-
System Preparation:
-
Sample Preparation:
-
Filter the biotinylated protein sample through a 0.22 µm syringe filter to remove any large particulates.
-
-
Chromatography:
-
Inject the sample onto the equilibrated SEC column.
-
Monitor the elution profile using a UV detector, typically at 280 nm.[13]
-
-
Data Analysis:
-
Aggregates, being larger, will elute before the monomeric protein. The monomer will elute as a major peak, and any smaller fragments will elute later.
-
The percentage of aggregation can be calculated by integrating the peak areas.
-
Protocol 3: Characterization of Aggregates by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the size distribution of particles in a solution.
-
Sample Preparation:
-
Filter the sample through a low-protein-binding 0.2 µm filter directly into a clean DLS cuvette to remove dust and large aggregates.[14]
-
Ensure the protein concentration is within the instrument's detection range (typically >0.1 mg/mL).
-
-
Instrument Setup:
-
Set the instrument parameters, including the viscosity and refractive index of the solvent, and the measurement temperature.
-
-
Data Acquisition:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Acquire the scattering data.
-
-
Data Analysis:
-
The software will generate a size distribution profile. A monodisperse sample will show a single, narrow peak corresponding to the hydrodynamic radius of the monomeric protein.
-
The presence of aggregates will be indicated by the appearance of larger species in the size distribution. DLS is very sensitive to even small amounts of large aggregates.[15]
-
Diagram: Biotin-PEG-NHS Reaction with a Protein
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. proteochem.com [proteochem.com]
- 7. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 8. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 10. efce.ch.bme.hu [efce.ch.bme.hu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. lcms.cz [lcms.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
- 15. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Biotin-PEG1-NH2 Solubility & Bioconjugation Technical Support Center
Welcome to the technical support center for Biotin-PEG1-NH2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in aqueous buffers and its application in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a heterobifunctional linker molecule containing a biotin (B1667282) moiety, a single polyethylene (B3416737) glycol (PEG) spacer, and a primary amine group.[1][2][3] The PEG spacer enhances the aqueous solubility of the molecule compared to non-PEGylated biotin compounds.[4][][6][7] It is generally soluble in water and aqueous buffers, as well as organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[8][9]
Q2: How does the PEG chain length affect the solubility of Biotin-PEG-NH2?
A2: The polyethylene glycol (PEG) linker significantly increases the water solubility of the biotin compound.[4][][7][9] Generally, a longer PEG chain results in higher aqueous solubility.[] Therefore, this compound, having a very short PEG spacer, may have more limited aqueous solubility compared to its longer-chain counterparts (e.g., PEG4, PEG8, PEG12).[4][9]
Q3: What is the recommended storage condition for this compound?
A3: It is recommended to store this compound powder at -20°C, protected from moisture.[1] Hygroscopic compounds like PEG derivatives can become tacky and difficult to handle if exposed to air for extended periods.[8] For optimal stability, it is advisable to allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[10]
Q4: Can I prepare a stock solution of this compound?
A4: Yes, preparing a stock solution in an anhydrous organic solvent like DMSO or DMF is a common and recommended practice.[10][11] These stock solutions are generally stable for several days if stored properly at -20°C or -80°C.[8][11] It is best to prepare fresh aqueous solutions from the organic stock immediately before use.[10]
Q5: How do buffer components like salts affect the solubility of this compound?
A5: The presence of salts in aqueous buffers can impact the solubility of PEGylated compounds. High concentrations of certain salts can lead to a "salting-out" effect, where the polymer becomes less soluble and may precipitate.[12][13][14][15] The specific effect depends on the type and concentration of the salt. It is generally advisable to start with standard physiological salt concentrations (e.g., in Phosphate-Buffered Saline) and adjust if solubility issues arise.
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in my aqueous buffer.
This is a common issue, particularly with short-chain PEG linkers. Follow this troubleshooting workflow to address the problem.
// Connections check_reagent -> prepare_stock [label="Reagent OK"]; check_dissolution -> success [label="Yes"]; check_dissolution -> adjust_ph [label="No"]; check_dissolution2 -> success [label="Yes"]; check_dissolution2 -> fail [label="No"]; } Caption: Troubleshooting workflow for this compound solubility issues.
Issue 2: My protein precipitates after adding the this compound solution.
Precipitation during the biotinylation reaction is often a sign of over-modification or a significant change in the protein's isoelectric point.
-
Possible Cause: Over-biotinylation can lead to a loss of protein solubility and cause aggregation.[16]
-
Recommended Action:
-
Reduce Molar Excess: Decrease the molar ratio of this compound to your protein in the reaction. A 20-fold molar excess is a common starting point, but this can be optimized.[10]
-
Control Protein Concentration: Very high protein concentrations can be more prone to aggregation. Try performing the reaction at a lower protein concentration (e.g., 1-2 mg/mL).[17]
-
Optimize pH: After the reaction, adjusting the pH of the solution away from the protein's isoelectric point (pI) can sometimes help to redissolve the precipitate.[17] For example, adding a small amount of 1M Tris pH 9.0 can increase the pH and potentially resolubilize the protein.[17]
-
Buffer Exchange: Ensure that the protein is in an appropriate amine-free buffer (e.g., PBS) before starting the reaction.[10][18][19]
-
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely published, the following table provides estimates based on similar short-chain PEGylated biotin compounds. Actual solubility can vary depending on the specific buffer composition, pH, and temperature.
| Compound Family | Solvent | Estimated Solubility (mg/mL) | Reference |
| Biotin-PEG-Amine (short chain) | Water | ~10 | [20] |
| Biotin-PEG-Amine (short chain) | DMSO | >10 | [20] |
| Biotin-PEG-Amine (short chain) | PBS (pH 7.4) | ~5-10 | Estimated |
| Biotin-PEG-Amine (short chain) | HEPES (pH 7.5) | ~5-10 | Estimated |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (MW: 330.45 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettors and tips
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out a precise amount of the powder (e.g., 3.3 mg) in a suitable microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration. For a 10 mM stock from 3.3 mg of powder:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.0033 g / 330.45 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 1000 µL (or 1 mL)
-
-
Vortex the tube thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture.
Protocol 2: General Bioconjugation Workflow using this compound
This protocol outlines a general workflow for labeling a protein with this compound using EDC/NHS chemistry to target carboxyl groups (aspartic and glutamic acid residues).
// Nodes prep_protein [label="1. Protein Preparation\n- Dissolve/dialyze protein into an amine-free buffer\n(e.g., MES buffer, pH 6.0).\n- Adjust protein concentration (e.g., 1-5 mg/mL)."]; activate_carboxyl [label="2. Carboxyl Group Activation\n- Add EDC and Sulfo-NHS to the protein solution.\n- Incubate for 15-30 minutes at room temperature."]; add_biotin [label="3. Biotinylation Reaction\n- Add this compound stock solution\nto the activated protein mixture.\n- Incubate for 2 hours at room temperature."]; quench [label="4. Quench Reaction\n- Add a quenching buffer\n(e.g., Tris or hydroxylamine)\nto stop the reaction."]; purify [label="5. Purification\n- Remove excess, unreacted biotin reagent\nusing dialysis or a desalting column."]; analyze [label="6. Analysis & Storage\n- Confirm biotinylation (e.g., HABA assay).\n- Store the biotinylated protein under optimal conditions."];
// Edges prep_protein -> activate_carboxyl; activate_carboxyl -> add_biotin; add_biotin -> quench; quench -> purify; purify -> analyze; } Caption: Key steps for a typical bioconjugation experiment.
References
- 1. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound | CAS#:811442-85-0 | Chemsrc [chemsrc.com]
- 4. lumiprobe.com [lumiprobe.com]
- 6. Biotin-PEG3-C3-amine.TFA salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. Biotin-PEG-amine, MW 2,000 | BroadPharm [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Biotin-PEG8-amine, 2183447-27-8 | BroadPharm [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. This compound | TargetMol [targetmol.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effects of Inorganic Salts on Phase Separation in Aqueous Solutions of Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vectorlabs.com [vectorlabs.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. nanocs.net [nanocs.net]
Technical Support Center: Biotin-PEG1-NH2 Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of pH on Biotin-PEG1-NH2 conjugation for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a carboxylated molecule using EDC/NHS chemistry?
A1: The conjugation of this compound to a carboxylated molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a two-step process, each with its own optimal pH. The first step involves the activation of the carboxyl groups, which is most efficient in an acidic buffer, typically with a pH between 4.7 and 6.0.[1][2][3] The second step, the coupling of the activated carboxyl group to the primary amine of this compound, proceeds best at a pH range of 7.2 to 8.5.[2][3]
Q2: Why is a two-step pH process recommended for EDC/NHS conjugation?
A2: A two-step pH process is recommended to optimize the efficiency of both the carboxyl activation and the subsequent amine coupling. Activating the carboxyl groups at a lower pH (4.7-6.0) promotes the formation of the NHS ester intermediate.[1][2] Shifting to a higher pH (7.2-8.5) for the coupling step ensures that the primary amine of the this compound is deprotonated and thus sufficiently nucleophilic to react with the NHS ester, forming a stable amide bond.[4][5]
Q3: Can I perform the EDC/NHS conjugation in a single step?
A3: While a one-step reaction is possible, it is generally less efficient and can lead to side reactions, such as protein polymerization if your target molecule also contains primary amines.[1] Performing the reaction at a pH that is a compromise between the optimal conditions for both steps may result in a lower yield of the desired conjugate.[2] For optimal results, the two-step process with distinct pH conditions is recommended.[3]
Q4: What types of buffers should I use for the conjugation reaction?
A4: For the activation step (pH 4.7-6.0), a buffer free of amines and carboxylates, such as 2-(N-morpholino)ethanesulfonic acid (MES), is recommended.[1][3] For the coupling step (pH 7.2-8.5), phosphate-buffered saline (PBS) or borate (B1201080) buffer can be used.[3] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the this compound for reaction with the activated carboxyl groups, thereby reducing conjugation efficiency.[6][7]
Q5: How does pH affect the stability of the reagents?
A5: The NHS ester intermediate formed during the activation step is susceptible to hydrolysis, and this hydrolysis is favored at both acidic and basic pH.[8] It is therefore important to use freshly prepared solutions of EDC and NHS.[7] The this compound itself is generally stable across a range of pH values, but the reaction efficiency is highly dependent on the pH as it dictates the protonation state of the amine group.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no biotinylation | Incorrect pH of reaction buffers. | Verify the pH of your activation and coupling buffers using a calibrated pH meter. The optimal pH for carboxyl activation with EDC/NHS is 4.7-6.0, and for the subsequent amine reaction is 7.2-8.5.[1][2][3] |
| Presence of amine-containing buffers (e.g., Tris, glycine). | Dialyze or desalt your sample to exchange it into an amine-free buffer like MES for the activation step and PBS for the coupling step.[6][7] | |
| Hydrolysis of EDC/NHS or the NHS ester intermediate. | Prepare fresh solutions of EDC and NHS immediately before use. Do not store stock solutions for extended periods.[7][8] | |
| Insufficient molar excess of this compound. | Increase the molar ratio of this compound to the target molecule. Some optimization may be necessary.[1] | |
| Precipitation of the target molecule during conjugation | Protein polymerization due to the presence of both carboxyl and amine groups on the target molecule. | Use a two-step conjugation protocol. Alternatively, protect the amines on the target molecule before the EDC/hydrazide reaction.[1] |
| The concentration of the target molecule is too high. | Reduce the concentration of the target molecule.[9][10] | |
| High background or non-specific binding | Incomplete quenching of the reaction. | Ensure that a quenching agent, such as ethanolamine, Tris, or glycine, is added after the conjugation step to block any unreacted NHS esters.[3] |
| Inadequate washing steps. | Thoroughly wash your sample after conjugation to remove any unreacted biotin (B1667282) reagent.[3] |
Experimental Protocols
Two-Step EDC/NHS Conjugation of this compound to a Carboxylated Protein
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
Carboxylated Protein (in amine-free buffer)
-
This compound
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0[1]
-
Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.2-8.0[6]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Desalting column or dialysis cassette
Procedure:
-
Preparation of Protein: Dissolve the carboxylated protein in the Activation Buffer to a concentration of 1-10 mg/mL.[6]
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare a solution of EDC and NHS in the Activation Buffer. A typical starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS over the protein.
-
Add the EDC/NHS solution to the protein solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess EDC/NHS: Immediately remove the excess EDC and NHS using a desalting column or through dialysis against the Coupling Buffer.
-
Conjugation with this compound:
-
Dissolve the this compound in the Coupling Buffer. A 20 to 50-fold molar excess over the protein is a common starting point.
-
Add the this compound solution to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to stop the reaction.
-
Purification: Remove excess, unreacted this compound and byproducts by dialysis or using a desalting column.
-
Storage: Store the biotinylated protein under conditions that are optimal for the non-biotinylated protein.[6]
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. nanocs.net [nanocs.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 10. vectorlabs.com [vectorlabs.com]
Technical Support Center: Post-Biotinylation Cleanup
This technical support center provides guidance for researchers, scientists, and drug development professionals on the crucial step of removing excess Biotin-PEG1-NH2 following a biotinylation reaction. Incomplete removal of unreacted biotin (B1667282) can lead to high background signals, reduced assay sensitivity, and inaccurate quantification. This resource offers troubleshooting advice and frequently asked questions to ensure the successful purification of your biotinylated molecules.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of excess this compound.
| Problem | Possible Cause | Suggested Solution |
| High background signal in downstream applications (e.g., ELISA, Western Blot) | Incomplete removal of free this compound, which competes with the biotinylated molecule for binding to streptavidin/avidin.[1][2] | - Optimize your purification method: Increase the number of washes, the duration of dialysis, or the column length for size exclusion chromatography. - Consider a different purification method: If using a spin column, try dialysis for more thorough removal, or vice-versa. For peptides, RP-HPLC can be very effective. - Perform a pre-clear step: Before your primary assay, incubate your sample with a small amount of streptavidin-coated beads to capture any remaining free biotin, then pellet the beads and use the supernatant. |
| Low yield of biotinylated product after purification | - Non-specific binding to the purification matrix: The biotinylated molecule may be sticking to the dialysis membrane or chromatography resin. - Sample loss during handling: Multiple transfer steps, especially with small volumes, can lead to significant product loss. - Precipitation of the biotinylated molecule: The purification conditions (e.g., buffer, pH) may be causing your molecule to become insoluble. | - Select low-binding materials: Use dialysis membranes or chromatography columns specifically designed for low protein/peptide binding. - Minimize transfer steps: For small volumes, consider using microdialysis units or spin columns designed for small sample volumes to reduce handling. - Optimize buffer conditions: Ensure the purification buffer is compatible with your molecule's stability. The addition of a carrier protein like BSA might help, but check for compatibility with downstream applications. |
| Biotinylated molecule is not binding to streptavidin/avidin after purification | - Over-biotinylation: An excess of biotin molecules attached to your target can cause steric hindrance or denaturation, preventing binding to streptavidin.[3] - Oxidation of biotin: Biotin can be susceptible to oxidation, which significantly reduces its binding affinity to avidin/streptavidin.[4] | - Optimize the biotinylation reaction: Reduce the molar excess of this compound used in the labeling reaction. Aim for a 1:1 to 3:1 biotin-to-molecule ratio for proteins.[3] - Protect biotin from light and oxygen: During the reaction and purification, minimize exposure to light and air.[4] |
| Purification method is too slow | Dialysis can be a lengthy process, often requiring overnight incubation.[3] | - Use a faster method: Spin desalting columns can significantly reduce purification time to under 15 minutes.[1][5] - For small molecules like peptides, consider RP-HPLC: This method can be both fast and provide high-purity product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess this compound?
A1: The most common and effective methods for removing small molecules like excess this compound from larger biotinylated molecules are size-exclusion chromatography (including spin desalting columns), dialysis, and reverse-phase high-performance liquid chromatography (RP-HPLC).[4][6][7][8] Affinity purification using streptavidin beads can also be used to isolate the biotinylated product.[9]
Q2: How do I choose the right purification method?
A2: The choice of method depends on several factors:
-
Size of your molecule: For large molecules like proteins and antibodies, dialysis and size-exclusion chromatography are ideal.[3][7] For smaller molecules like peptides, RP-HPLC is often the method of choice for high purity.[8][10][11]
-
Sample volume: For small sample volumes (20-700 µL), spin columns are very efficient.[12] For larger volumes, traditional size-exclusion chromatography or dialysis cassettes are suitable.[6]
-
Required purity: RP-HPLC generally offers the highest resolution and purity.[8][10]
-
Time constraints: Spin columns are the fastest method, while dialysis is the most time-consuming.[1][5]
Q3: What Molecular Weight Cut-Off (MWCO) should I use for dialysis?
A3: To effectively remove the small this compound molecule while retaining your larger biotinylated product, you should choose a dialysis membrane with an MWCO that is significantly smaller than your target molecule but large enough to allow the free biotin to pass through. A general rule of thumb is to select an MWCO that is at least 1/10th to 1/3rd the molecular weight of your protein or peptide. For many proteins, a 7 kDa to 20 kDa MWCO is effective.[12][13]
Q4: Can I use precipitation to remove excess biotin?
A4: Precipitation, for instance with trifluoroacetic acid (TFA) followed by ether washes, is a common method for purifying and desalting synthetic peptides.[14] This process can effectively remove small molecule impurities, including excess biotinylation reagents. However, care must be taken as precipitation can sometimes be harsh and may lead to denaturation of sensitive proteins.
Experimental Protocols
Protocol 1: Removal of Excess this compound using a Spin Desalting Column
This method is ideal for rapid cleanup of small sample volumes.
Materials:
-
Spin desalting column with an appropriate MWCO (e.g., 7K for most proteins)
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Column Preparation: Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Sample Loading: Slowly apply the biotinylation reaction mixture to the center of the resin bed in the spin column.
-
Centrifugation: Place the spin column into a collection tube and centrifuge at the recommended speed and time (e.g., 1,500 x g for 2 minutes).[12]
-
Collection: The purified biotinylated molecule will be in the flow-through in the collection tube. The excess this compound is retained in the column resin.
Protocol 2: Removal of Excess this compound by Dialysis
This method is thorough and suitable for a range of sample volumes but is more time-consuming.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO
-
Dialysis buffer (e.g., PBS)
-
Large beaker
-
Stir plate and stir bar
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane as per the manufacturer's instructions, which may involve rinsing with water or buffer.
-
Sample Loading: Load the biotinylation reaction mixture into the dialysis tubing or cassette and seal securely.
-
Dialysis: Place the sealed tubing/cassette into a beaker containing a large volume of chilled dialysis buffer (at least 100 times the sample volume).[12] Stir the buffer gently on a stir plate at 4°C.
-
Buffer Changes: Allow dialysis to proceed for at least 4 hours, with at least two to three buffer changes. For complete removal, dialysis can be performed overnight.[12][3]
-
Sample Recovery: Carefully remove the purified sample from the dialysis tubing/cassette.
Protocol 3: Purification of Biotinylated Peptides by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful technique for purifying peptides and separating the biotinylated product from unreacted biotin and other impurities.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample solvent (e.g., 0.1% aqueous TFA)
Procedure:
-
Sample Preparation: Dissolve the crude biotinylated peptide in a minimal volume of the sample solvent.
-
Column Equilibration: Equilibrate the C18 column with Mobile Phase A.
-
Injection: Inject the dissolved sample onto the column.
-
Gradient Elution: Elute the peptide using a gradient of increasing Mobile Phase B. A shallow gradient (e.g., 0-60% B over 20-40 minutes) is typically used for good separation.[14]
-
Fraction Collection: Monitor the column eluent at 210-220 nm and collect fractions corresponding to the peaks.
-
Analysis: Analyze the collected fractions (e.g., by mass spectrometry) to identify the fraction containing the pure biotinylated peptide.
-
Lyophilization: Lyophilize the pure fraction to obtain the final product.
References
- 1. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. bioclone.net [bioclone.net]
- 3. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 4. biochemistry - How do I remove free biotin after biotin-protein conjugation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. itwreagents.com [itwreagents.com]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. goldbio.com [goldbio.com]
- 10. hplc.eu [hplc.eu]
- 11. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
Technical Support Center: Biotinylation in Amine-Containing Buffers
This technical support guide addresses the challenges and questions researchers face when performing biotinylation reactions, specifically those involving N-hydroxysuccinimide (NHS) esters, in the presence of amine-containing buffers like Tris.
Frequently Asked Questions (FAQs)
Q1: Why is my biotinylation yield low when using a Tris-based buffer?
A1: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. This amine directly competes with the primary amines on your target molecule (e.g., lysine (B10760008) residues on a protein) for reaction with the amine-reactive NHS ester of the biotinylation reagent.[1][2][3] This competition significantly reduces the amount of biotin (B1667282) that successfully conjugates to your target, leading to low yields and poor signal in downstream applications.[3] Many protocols explicitly warn against using amine-containing buffers for this reason and sometimes recommend using Tris to quench the reaction once it is complete.[1][2][4]
Q2: What are the recommended buffers for NHS-ester biotinylation reactions?
A2: Amine-free buffers are strongly recommended.[4][5][6] Commonly used and effective buffers include phosphate-buffered saline (PBS), bicarbonate/carbonate buffers, HEPES, and borate (B1201080) buffers.[1][2] The optimal pH for the reaction is generally between 7.2 and 8.5, with many protocols specifying a pH of 8.3-8.5 for the best balance between amine reactivity and minimizing hydrolysis of the NHS ester.[1][2][7]
Q3: Can I ever use Tris buffer in my biotinylation workflow?
A3: Yes, but only to stop (quench) the reaction.[1][2] After the desired incubation time, adding a small amount of concentrated Tris buffer (e.g., to a final concentration of 20-50 mM) will rapidly consume any remaining unreacted NHS-ester biotin, preventing further labeling of your target molecule.[4]
Q4: My protein is only stable in a Tris-based buffer. What should I do?
A4: If your protein must be in a Tris buffer for stability, you will need to perform a buffer exchange step before starting the biotinylation reaction.[3] Techniques like dialysis using a cassette with an appropriate molecular weight cut-off (MWCO) or using a desalting column are effective methods to exchange the Tris buffer for a compatible, amine-free buffer like PBS.[5][8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low signal in streptavidin blot/assay | Buffer Interference: You are using an amine-containing buffer (e.g., Tris, glycine).[1][4] | Perform a buffer exchange into an amine-free buffer such as PBS or HEPES (pH 7.2-8.5) before adding the biotinylation reagent.[3][5] |
| Hydrolyzed Reagent: The NHS-ester biotinylation reagent has been inactivated by moisture. | Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[10] Prepare the reagent solution immediately before use.[7][10] | |
| Incorrect pH: The reaction pH is too low (<7.0), protonating the target amines, or too high (>9.0), causing rapid hydrolysis of the NHS ester.[7] | Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[1][2] A pH of 8.3 is often recommended.[7] | |
| Inconsistent biotinylation results between experiments | Variable Buffer Composition: Inconsistent preparation of buffers. | Standardize buffer preparation protocols. For best results, switch to a recommended amine-free buffer like PBS.[1][2] |
| Reagent Molar Excess: The ratio of biotin reagent to target protein is not optimal. | For concentrated protein solutions (>2 mg/mL), a 10-20 fold molar excess of biotin is a good starting point.[10][11] Dilute protein solutions may require a higher molar excess.[10] | |
| Protein precipitates during the reaction | High Organic Solvent Concentration: The biotin reagent is dissolved in DMSO or DMF, and too much was added to the aqueous protein solution. | Keep the final concentration of the organic solvent to a minimum, typically below 10%.[1] |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH. The primary competing reaction is hydrolysis, where the ester reacts with water instead of the target amine. The rate of this hydrolysis increases dramatically with pH.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[1][12][13] |
| 8.0 | Room Temp | ~1 hour[12][13] |
| 8.6 | 4 | ~10 minutes[1][12][13] |
Visualizations
Competing Reactions in the Presence of Tris Buffer
The following diagram illustrates how Tris competes with the target protein for the NHS-ester biotinylation reagent, leading to reduced labeling efficiency.
Caption: Competing reactions of an NHS ester in the presence of Tris.
Troubleshooting Workflow for Low Biotinylation
This workflow provides a logical sequence of steps to diagnose and solve common issues leading to poor biotinylation results.
Caption: Troubleshooting workflow for low biotinylation efficiency.
Key Experimental Protocols
Protocol 1: Protein Biotinylation with an NHS Ester
This protocol provides a general guideline for labeling a protein with an amine-reactive biotin reagent.
-
Buffer Preparation: Prepare an amine-free reaction buffer. A common choice is 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, pH 8.3-8.5.[7]
-
Protein Preparation:
-
Biotin Reagent Preparation:
-
Allow the vial of NHS-ester biotin to warm completely to room temperature before opening.
-
Immediately before use, dissolve the reagent in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7][8] For example, create a 25-50 mg/mL stock solution.[8]
-
-
Reaction:
-
Quenching (Optional but Recommended): Add an amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM to stop the reaction.[1][9] Incubate for 15-30 minutes.
-
Purification: Remove excess, non-reacted biotin and reaction byproducts using a desalting column (gel filtration) or dialysis.[8][9][10] This step is critical for accurate downstream quantification.[14][15]
Protocol 2: Quantification of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the number of biotin molecules incorporated per protein molecule.[14]
-
Reagent Preparation: Prepare the HABA/Avidin solution according to the manufacturer's instructions. This typically involves dissolving a pre-mixed powder in a phosphate buffer.[16]
-
Measurement (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm. This is your blank reading (A₅₀₀ HABA/Avidin).[14][17]
-
Add 100 µL of your purified biotinylated protein sample to the cuvette and mix well.[14][17]
-
Wait for the reading to stabilize (approx. 15-30 seconds) and record the final absorbance at 500 nm (A₅₀₀ Sample).[14]
-
-
Calculation:
-
The change in absorbance (ΔA₅₀₀) is used to calculate the concentration of biotin in the sample. The biotin displaces the HABA from the avidin, causing a decrease in absorbance at 500 nm.[14][17]
-
Use the Beer-Lambert law (A = εbc) and the known extinction coefficient of the HABA/Avidin complex (ε = 34,000 M⁻¹cm⁻¹) to determine the molar concentration of biotin.[14]
-
Moles of Biotin/Mole of Protein = (Molar concentration of biotin) / (Molar concentration of protein)
-
Note: Detailed calculation formulas are provided with commercial HABA assay kits and should be followed closely.[14][15][16]
-
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Biotinylation of protein in tris buffer - Protein and Proteomics [protocol-online.org]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 10. proteochem.com [proteochem.com]
- 11. researchgate.net [researchgate.net]
- 12. nanocomposix.com [nanocomposix.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. anaspec.com [anaspec.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. broadpharm.com [broadpharm.com]
Biotin-PEG1-NH2 side reactions and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG1-NH2. It addresses common issues encountered during experimental procedures, with a focus on side reactions and byproduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My biotinylation reaction with this compound is showing low efficiency. What are the possible causes?
A1: Low biotinylation efficiency is a common issue that can stem from several factors. Here are the primary aspects to investigate:
-
Reagent Quality and Storage: this compound and related PEG reagents can be hygroscopic. Improper storage can lead to moisture absorption, which can affect reactivity. Always store the reagent at the recommended temperature (typically -20°C) and desiccated.[1][2] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[3]
-
Reaction Buffer Composition: The presence of primary amines in your reaction buffer, such as Tris or glycine, will compete with your target molecule for the coupling reaction.[3][4] It is crucial to use an amine-free buffer like phosphate-buffered saline (PBS) at a pH between 7 and 9.[3][5]
-
pH of the Reaction: The optimal pH for the reaction of the primary amine on this compound with activated esters (like NHS esters) is typically between 7 and 9.[3][5] Deviations from this range can significantly reduce reaction efficiency.
-
Molar Excess of Reagents: An inappropriate molar ratio of this compound to your target molecule can lead to incomplete labeling. It is often necessary to use a molar excess of the biotinylating reagent.
Q2: I am observing unexpected byproducts in my reaction mixture. What are the potential side reactions of this compound?
A2: While the primary amine of this compound is intended to react with specific functional groups, side reactions can occur, leading to byproducts.
-
Reaction with Non-Target Amino Acids: If you are conjugating this compound to a protein or peptide activated with an N-hydroxysuccinimide (NHS) ester, the NHS ester can potentially react with other nucleophilic amino acid side chains besides lysine. Under certain conditions, O-acylation of serine and tyrosine residues and even modification of arginine side chains have been observed.[6]
-
Formation of Schiff Bases: When reacting this compound with aldehydes or ketones, a labile imine (Schiff base) is formed.[2][7] This intermediate may not be stable and can revert unless reduced to a more stable secondary amine using a mild reducing agent like sodium cyanoborohydride.[2][7]
-
Crosslinking: If using carbodiimide (B86325) chemistry (like EDC) to couple this compound to a carboxylic acid on a protein, EDC can sometimes lead to protein crosslinking as a side reaction.[4]
Q3: My biotinylated protein is precipitating out of solution. How can I prevent this?
A3: Protein aggregation and precipitation after biotinylation can be a significant problem. The PEG linker in this compound is designed to enhance water solubility and reduce aggregation.[5][8] However, issues can still arise:
-
Over-Biotinylation: The addition of too many biotin (B1667282) labels to a protein can alter its net charge and isoelectric point (pI), leading to a decrease in solubility and subsequent precipitation.[9] It is important to optimize the molar ratio of the biotinylating reagent to the protein.
-
Solvent Concentration: If dissolving this compound in an organic solvent like DMSO or DMF, ensure that the final concentration of the organic solvent in the reaction mixture does not exceed a level that would cause your protein to precipitate (typically under 10%).[3]
Q4: I am experiencing high background or non-specific binding in my streptavidin-based detection assays. What could be the cause?
A4: High background can obscure your results and is a common challenge in biotin-streptavidin systems.
-
Incomplete Removal of Excess Biotin: It is crucial to remove all non-reacted this compound after the labeling reaction is complete.[5][10] This can be achieved through dialysis or gel filtration.[3]
-
Endogenous Biotin-Binding Proteins: Some biological samples contain endogenous proteins that bind biotin, such as carboxylases.[11] These can be recognized by streptavidin conjugates, leading to false-positive signals.[11] It is recommended to run a control experiment where the sample is probed only with the streptavidin conjugate to identify such false positives.[11]
-
High Biotin Levels in Samples: Samples from subjects taking high-dose biotin supplements can interfere with biotin-streptavidin-based immunoassays, potentially leading to falsely high or low results.[12][13]
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| Reaction pH | 7.0 - 9.0 | Optimal for amine-reactive chemistries.[3][5] | Reduced reaction efficiency. |
| Reaction Buffer | Amine-free (e.g., PBS) | Prevents competition with the target reaction.[3][4] | Low yield of desired product. |
| Storage Temperature | -20°C (desiccated) | Prevents degradation and moisture absorption.[1][2] | Reduced reagent activity. |
| Organic Solvent | <10% of final volume | Maintains protein solubility.[3] | Protein precipitation. |
Experimental Protocols
Protocol 1: General Procedure for Biotinylating a Protein with an NHS-Ester Activated Carboxylic Acid
-
Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.4) at a suitable concentration (e.g., 1-10 mg/mL).[3]
-
NHS-Ester Activation (if necessary): Activate the carboxylic acid on the target molecule using a standard EDC/NHS chemistry protocol.
-
This compound Preparation: Immediately before use, dissolve this compound in an anhydrous, water-miscible organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).[3]
-
Biotinylation Reaction: Add a calculated molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically but a 20-fold molar excess is a common starting point.[3]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3]
-
Quenching (Optional but Recommended): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris or glycine) can be added.[5]
-
Purification: Remove excess, non-reacted this compound and byproducts by dialysis against PBS or by using a desalting column.[3][10]
-
Storage: Store the biotinylated protein under conditions that are optimal for the non-biotinylated protein.[3]
Visualizations
Caption: Workflow for protein biotinylation using this compound.
Caption: Troubleshooting logic for low biotinylation yield.
References
- 1. Biotin-PEG-NH2, Biotin PEG amine [nanocs.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biotin Interference in Clinical Immunoassays: The Dose Makes the Interference | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
- 13. Biotin interference: Underrecognized patient safety risk in laboratory testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Biotin-PEG1-NH2 to Protein Molar Ratios
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing the molar ratio of Biotin-PEG1-NH2 to a target protein. Biotinylation via N-hydroxysuccinimide (NHS) esters is a robust method for attaching biotin (B1667282) to primary amines on proteins, such as the side chain of lysine (B10760008) residues or the N-terminus.[1][2][3] Proper optimization is critical to ensure sufficient labeling for detection or purification without compromising the protein's biological activity.[4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to protein?
A1: The optimal molar ratio depends on the protein's concentration, the number of available primary amines, and the desired degree of biotinylation (DoB). A common starting point is a 20-fold molar excess of the biotin reagent to the protein.[5][6] However, this can be adjusted based on the protein concentration.[7][8]
Q2: Which buffer should I use for the biotinylation reaction?
A2: It is crucial to use a buffer free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[5][9][10] Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a standard choice.[5]
Q3: How do I determine the degree of biotinylation (DoB)?
A3: The most common method for estimating the DoB is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[4][11][12] This colorimetric assay is based on the displacement of HABA from avidin (B1170675) by biotin, which causes a measurable decrease in absorbance at 500 nm.[11][12][13]
Q4: Can over-biotinylation affect my protein?
A4: Yes, excessive biotinylation can lead to protein precipitation and loss of biological function.[10][14] This is often due to the modification of critical lysine residues within the protein's active site or a significant change in the protein's isoelectric point.[9][10]
Troubleshooting Guide
This section addresses common problems encountered during the optimization of biotinylation reactions.
| Problem | Possible Cause | Recommended Solution |
| Low or No Biotinylation | Insufficient molar excess of biotin reagent. | Increase the molar ratio of this compound to protein. For dilute protein solutions, a higher excess is often needed.[7][8] |
| Reaction buffer contains primary amines (e.g., Tris, glycine). | Dialyze or use a desalting column to exchange the protein into an amine-free buffer like PBS.[5][10] | |
| Hydrolyzed biotin reagent. | Prepare the this compound solution immediately before use. Do not store it in solution.[5] | |
| Incorrect reaction pH. | Ensure the reaction buffer pH is between 7 and 9 for optimal NHS ester reactivity.[5] | |
| Protein Precipitation During/After Reaction | Over-biotinylation. | Decrease the molar ratio of the biotin reagent. A lower degree of labeling may be sufficient and preserve protein solubility.[10] |
| Change in protein's isoelectric point. | After the reaction, adding a high pH buffer (e.g., 1M Tris, pH 9.0) can sometimes help to resuspend the precipitated protein.[10] | |
| Inconsistent Results Between Batches | Incomplete removal of excess, unreacted biotin. | Improve the purification step after the reaction. Increase dialysis time or use a desalting spin column for more consistent removal.[15] |
| Incomplete reaction. | Increase the reaction incubation time to ensure the reaction goes to completion.[15] | |
| Variation in initial protein concentration. | Accurately determine the protein concentration before each reaction to ensure a consistent starting molar ratio.[10] | |
| Loss of Protein's Biological Activity | Biotinylation of a critical functional residue (e.g., in an active site). | Reduce the molar ratio of the biotin reagent to achieve a lower DoB.[9] Alternatively, consider other biotinylation chemistries that target different functional groups, such as sulfhydryls.[4] |
| Steric hindrance from the biotin label. | Use a biotinylation reagent with a longer spacer arm to minimize interference with protein function.[4] |
Experimental Protocols
Protocol 1: General Protein Biotinylation
This protocol provides a starting point for the biotinylation of a protein using this compound.
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If necessary, perform dialysis or use a desalting column to remove interfering substances.[5]
-
Prepare Biotin Reagent: Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO or DMF to create a stock solution (e.g., 10 mM).[3][5]
-
Reaction Setup: Add the calculated amount of the this compound stock solution to the protein solution. A starting point of a 20-fold molar excess is recommended.[5] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[5]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5]
-
Quenching (Optional): The reaction can be stopped by adding a small amount of an amine-containing buffer like Tris.
-
Purification: Remove excess, unreacted biotin reagent by dialysis or gel filtration (e.g., a desalting spin column).[5][11] This step is critical for accurate determination of the DoB.[13]
Protocol 2: Determining Degree of Biotinylation with HABA Assay
This protocol outlines the steps to quantify the amount of biotin incorporated onto a protein.
-
Prepare HABA/Avidin Solution: Prepare a solution of HABA and Avidin in PBS.[11][16]
-
Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500).[11][13]
-
Add Biotinylated Sample: Add a known volume of your purified biotinylated protein to the cuvette, mix well, and wait for the reading to stabilize.[11]
-
Measure Final Absorbance: Record the final, stable absorbance at 500 nm.[11][13]
-
Calculate DoB: The decrease in absorbance is proportional to the amount of biotin in your sample.[12][13] The molar ratio of biotin to protein can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex (ε500 = 34,000 M⁻¹cm⁻¹).[11][13]
Visual Guides
References
- 1. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]
- 2. nhs-lc-biotin.com [nhs-lc-biotin.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. fishersci.ie [fishersci.ie]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 15. researchgate.net [researchgate.net]
- 16. interchim.fr [interchim.fr]
Technical Support Center: Controlling the Degree of Labeling with Amine-Reactive Biotin-PEG1
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you control the degree of labeling when using amine-reactive Biotin-PEG1 reagents, such as Biotin-PEG1-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the reactive group in Biotin-PEG1-NHS, and what does it target?
The reactive group is an N-hydroxysuccinimide (NHS) ester. NHS esters react efficiently with primary amino groups (-NH2) to form stable amide bonds.[1][2] In proteins, these primary amines are found on the side chain of lysine (B10760008) (K) residues and at the N-terminus of each polypeptide chain.[1][2]
Q2: I have a reagent named "Biotin-PEG1-NH2". Can I use it to label proteins?
This compound is a heterobifunctional linker with a biotin (B1667282) group on one end and a primary amine (-NH2) on the other.[3][4] This reagent is not designed to directly label primary amines on proteins. Instead, its amine group can be reacted with other functional groups like carboxylic acids (using EDC chemistry) or activated esters.[5] If your goal is to label primary amines on your protein, you should use an amine-reactive reagent like Biotin-PEG1-NHS.
Q3: What are the optimal reaction conditions for labeling with Biotin-PEG1-NHS?
For efficient labeling, it is recommended to perform the reaction in an amine-free buffer with a pH between 7 and 9.[1][2] Common buffers include phosphate-buffered saline (PBS) at pH 7.2-7.5.[6] The reaction can be incubated for 30-60 minutes at room temperature or for 2 hours on ice.[1]
Q4: Why is it crucial to use an amine-free buffer?
Buffers containing primary amines, such as Tris or glycine, will compete with the primary amines on your target molecule for reaction with the NHS ester.[1][7] This will significantly reduce the labeling efficiency of your target protein.
Q5: How can I stop the labeling reaction?
The reaction can be quenched by adding a buffer containing primary amines, like Tris or glycine.[8] A final concentration of 50 mM Tris is typically sufficient to quench any unreacted Biotin-PEG1-NHS.[8]
Q6: How do I remove excess, unreacted biotin reagent after the reaction?
It is essential to remove unreacted biotin to avoid interference in downstream applications. This can be achieved through size-based separation methods such as dialysis or gel filtration (desalting columns).[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Labeling | Inactive Biotin Reagent: The NHS ester has been hydrolyzed by moisture. NHS esters are moisture-sensitive.[1][10] | Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[1][10] Prepare the reagent solution immediately before use and discard any unused portion.[1] You can test the reactivity of your NHS ester reagent as described in the experimental protocols section.[10][11] |
| Interfering Substances: The reaction buffer contains primary amines (e.g., Tris, glycine).[1][7] | Exchange the protein into an amine-free buffer such as PBS before labeling.[1] | |
| Insufficient Molar Excess: The ratio of biotin reagent to protein is too low. | Increase the molar excess of the Biotin-PEG1-NHS reagent. The optimal ratio is protein-dependent and may require empirical optimization.[7] | |
| Over-labeling/Protein Aggregation | High Molar Excess: The ratio of biotin reagent to protein is too high. | Reduce the molar excess of the Biotin-PEG1-NHS reagent. Perform a titration to find the optimal molar ratio for your protein. |
| High Protein Concentration: Labeling reactions with highly concentrated protein solutions can sometimes lead to aggregation. | While higher protein concentrations generally lead to better labeling efficiency,[1] if aggregation is an issue, try reducing the protein concentration and adjusting the molar excess of the biotin reagent accordingly. | |
| High Background in Downstream Assays | Presence of Free Biotin: Unreacted biotin reagent was not completely removed after the labeling reaction. | Ensure efficient removal of excess biotin using dialysis or a desalting column.[8][9] |
| Non-specific Binding: The biotinylated protein is binding non-specifically to other components in your assay. | The PEG spacer in Biotin-PEG1-NHS is designed to increase water solubility and reduce aggregation.[6] If non-specific binding persists, consider using blocking agents like BSA in your assay.[8] |
Quantitative Data Summary
Table 1: Recommended Molar Excess of Biotin-PEG-NHS Reagent
| Protein Concentration | Recommended Molar Excess (Biotin:Protein) | Expected Degree of Labeling (Biotin/IgG) |
| 1-10 mg/mL | 20-fold[1] | 4-6[1] |
| 10 mg/mL | ≥ 12-fold[6][12] | ~3-5[6] |
| 2 mg/mL | ≥ 20-fold[6][12] | ~3-5[6] |
| 0.1 - 1.0 mg/mL | 20:1 to 40:1[13] | Varies, requires optimization[13] |
Table 2: Common Reaction Conditions
| Parameter | Recommended Condition |
| pH | 7.0 - 9.0[1][2] |
| Buffer | Amine-free (e.g., PBS)[1] |
| Temperature | Room Temperature (18-25°C)[8][13] or 4°C/on ice[1][8] |
| Incubation Time | 30 - 60 minutes at Room Temperature[1][8] or 2 hours to overnight at 4°C[1] |
| Quenching Agent | Tris or Glycine (e.g., 50 mM Tris)[8] |
Experimental Protocols
Protocol 1: Biotinylation of a Protein with Biotin-PEG1-NHS
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.2-7.5). If not, perform a buffer exchange using a desalting column or dialysis.[1]
-
Prepare Biotin-PEG1-NHS: Allow the vial of Biotin-PEG1-NHS to warm to room temperature before opening.[1] Immediately before use, dissolve the reagent in a water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM.[1]
-
Reaction Setup: Add the calculated amount of the 10 mM Biotin-PEG1-NHS solution to your protein solution. A 20-fold molar excess is a good starting point for a 1-10 mg/mL protein solution.[1] The volume of the organic solvent should not exceed 10% of the total reaction volume.[1]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50 mM.[8] Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and quenching buffer byproducts using a desalting column or dialysis against your buffer of choice (e.g., PBS).[8][9]
Protocol 2: Determining the Degree of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the amount of biotin incorporated onto a protein.[9] The principle is based on the displacement of HABA from an avidin-HABA complex by biotin, which causes a decrease in absorbance at 500 nm.[9][14][15]
-
Required Materials: A spectrophotometer, HABA/Avidin solution, your biotinylated protein sample (with excess biotin removed), and a non-biotinylated protein control.
-
Procedure: a. Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500_HABA/Avidin).[9] b. Add a known volume of your biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize.[9] c. Measure the absorbance at 500 nm again (A500_HABA/Avidin/Biotin Sample).[9]
-
Calculation: The degree of labeling can be calculated using the change in absorbance and Beer's Law. Several online calculators are available for this purpose.[14][15][16] You will need the extinction coefficient of the HABA/Avidin complex (34,000 M⁻¹cm⁻¹ at 500 nm), the path length of the cuvette, and the concentration and molecular weight of your protein.[9]
Visualizations
Caption: Workflow for protein biotinylation with Biotin-PEG1-NHS.
Caption: Chemical reaction of Biotin-PEG1-NHS with a primary amine.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Biotin-PEG-NH2, Biotin PEG amine [nanocs.net]
- 4. creativepegworks.com [creativepegworks.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 14. HABA Calculator | BroadPharm [broadpharm.com]
- 15. HABA Biotinylation Calculator | AAT Bioquest [aatbio.com]
- 16. HABA Calculator | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
Confirming Biotin-PEG1-NH2 Conjugation to a Protein: A Comparative Guide
For researchers in drug development and proteomics, the successful conjugation of Biotin-PEG1-NH2 to a protein is a critical first step in a variety of applications, from targeted drug delivery to sophisticated protein interaction studies. Confirmation of this covalent linkage is paramount to ensure the reliability and reproducibility of downstream experiments. This guide provides a comparative overview of common methods used to validate this conjugation, complete with experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate technique for your research needs.
Comparison of Confirmation Methodologies
Several analytical techniques can be employed to confirm the successful conjugation of this compound to a protein. The choice of method often depends on the required sensitivity, the availability of specialized equipment, and whether a quantitative or qualitative assessment is needed. The following table summarizes the key characteristics of the most widely used methods.
| Method | Principle | Type of Result | Throughput | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules, detecting the mass shift upon biotinylation.[1][2] | Quantitative (degree of labeling) & Qualitative (site of modification) | Low to Medium | High specificity and sensitivity; provides precise mass information and can identify conjugation sites.[3][4] | Requires specialized and expensive equipment; data analysis can be complex. |
| HABA Assay | A colorimetric assay where biotin (B1667282) displaces the HABA dye from avidin (B1170675), causing a measurable change in absorbance at 500 nm.[5][6] | Quantitative (moles of biotin per mole of protein) | High | Rapid, inexpensive, and does not require specialized equipment.[7][8] | Can be less accurate for proteins with intrinsic color or turbidity; may underestimate biotin incorporation in some cases.[9] |
| SDS-PAGE / Western Blot | Separates proteins by molecular weight; conjugation causes a "gel shift" detectable by staining or Western blotting with streptavidin-HRP.[10][11] | Qualitative to Semi-Quantitative | High | Simple, widely available, and provides a clear visual confirmation of conjugation.[12][13] | Small mass shifts may not be easily resolvable; less precise than MS for determining the degree of labeling. |
| ELISA | Immobilized biotinylated protein is detected by a streptavidin-enzyme conjugate, generating a colorimetric or fluorescent signal.[11] | Quantitative | High | High sensitivity and suitable for high-throughput screening. | Indirect method; requires optimization of coating and blocking conditions. |
Experimental Protocols
Mass Spectrometry Analysis
Objective: To determine the precise mass of the conjugated protein and identify the site of biotinylation.
Protocol:
-
Sample Preparation: Desalt the biotinylated protein sample using a suitable method like dialysis or gel filtration to remove any unreacted this compound.[6]
-
Intact Mass Analysis:
-
Dilute the desalted protein to an appropriate concentration (e.g., 0.1-1 mg/mL) in a buffer compatible with mass spectrometry (e.g., 2% acetonitrile, 0.1% formic acid).
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z range.
-
Deconvolute the resulting spectrum to determine the intact mass of the protein. A successful conjugation will show a mass increase corresponding to the molecular weight of the this compound moiety.
-
-
Peptide Mapping (for site identification):
-
Denature, reduce, and alkylate the biotinylated protein.
-
Digest the protein with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the protein sequence, including a modification corresponding to the mass of this compound on potential reaction sites (e.g., lysine (B10760008) residues for NHS-ester chemistry).
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
Objective: To quantify the molar ratio of biotin to protein.
Protocol:
-
Reagent Preparation:
-
Prepare a HABA/Avidin solution. For example, add 12.1 mg of HABA to 4.95 ml of purified water, followed by 50 µl of 1N NaOH. Vortex to dissolve. Add 5 mg of avidin and 300 µl of the HABA solution to 9.7 ml of PBS.[5]
-
-
Measurement:
-
Pipette 900 µl of the HABA/Avidin solution into a 1 ml cuvette and measure the absorbance at 500 nm (A500_HABA/Avidin).[6]
-
Add 100 µl of the desalted biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize (approximately 15 seconds).[5]
-
Measure the absorbance at 500 nm again (A500_Sample).
-
-
Calculation: The number of moles of biotin per mole of protein can be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.[5]
SDS-PAGE and Western Blot Analysis
Objective: To visually confirm the increase in molecular weight of the protein after conjugation.
Protocol:
-
Sample Preparation: Mix the unconjugated (control) and biotinylated protein samples with SDS-PAGE loading buffer.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Visualization (Coomassie Staining):
-
Stain the gel with Coomassie Brilliant Blue to visualize all protein bands. A successful conjugation will result in a band for the biotinylated protein that migrates slower (appears higher on the gel) than the unconjugated protein.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific binding.
-
Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the membrane to remove unbound conjugate.
-
Add a chemiluminescent substrate and detect the signal using an appropriate imaging system. Only the biotinylated protein will produce a signal.[11][13]
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key confirmation methods.
Caption: Workflow for Mass Spectrometry Confirmation.
Caption: HABA Assay for Biotin Quantification.
Caption: SDS-PAGE and Western Blot Confirmation Workflow.
Conclusion
Confirming the successful conjugation of this compound to a protein is a non-negotiable step in ensuring the validity of subsequent experiments. While mass spectrometry provides the most detailed and precise information, its accessibility can be a limitation. The HABA assay offers a rapid and cost-effective quantitative alternative. For a straightforward qualitative confirmation, SDS-PAGE and Western blotting are robust and widely used methods. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most suitable approach to verify their biotinylated protein conjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Detection of Biotinylated Proteins by Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. anaspec.com [anaspec.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 11. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Surface Protein Biotinylation for SDS-PAGE Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Quantifying Biotin Incorporation: HABA Assay vs. Modern Alternatives
For researchers and drug development professionals, accurate quantification of biotin (B1667282) incorporation is critical for the success of a wide range of applications, from immunoassays to targeted drug delivery. The traditional 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay has long been a staple for this purpose. However, the emergence of newer technologies warrants a careful comparison to ensure the selection of the most appropriate method for specific research needs. This guide provides an objective comparison of the HABA assay with modern alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in your decision-making process.
At a Glance: Comparing Biotin Quantification Methods
The choice of a biotin quantification assay depends on a balance of factors including accuracy, sensitivity, throughput, and cost. The following table summarizes the key characteristics of the HABA assay and its main alternatives.
| Feature | HABA Assay | Fluorescent Assay (e.g., FluoReporter™) | Chemical Assay (e.g., Quant*Tag™) | Mass Spectrometry |
| Principle | Colorimetric; displacement of HABA from avidin (B1170675) by biotin | Fluorometric; displacement of a quencher from fluorescently-labeled avidin by biotin | Colorimetric; chemical reaction with biotin | Measures the mass shift of the protein/peptide after biotinylation |
| Accuracy | Can underestimate biotin incorporation due to steric hindrance[1] | Generally more accurate than HABA, but can still be affected by steric hindrance to a lesser extent. | High accuracy; not dependent on avidin binding and thus not affected by steric hindrance[1] | Considered the "gold standard" for accuracy; directly measures biotinylation. |
| Sensitivity | Lower sensitivity[2][3] | High sensitivity, up to 50-fold greater than HABA[3] | High sensitivity[2] | Very high sensitivity. |
| Dynamic Range | Narrow[2] | Wider than HABA[2] | Favorable dynamic range[2] | Wide dynamic range. |
| Throughput | Moderate; suitable for single samples or low-throughput screening. | High; suitable for microplate format. | High; suitable for microplate format. | Low; requires significant sample preparation and instrument time. |
| Cost | Low | Moderate | Moderate | High (instrumentation and expertise). |
| Ease of Use | Relatively simple and quick[4] | Requires a fluorescence plate reader; straightforward protocol. | Simple, non-destructive protocol[5] | Complex; requires specialized equipment and expertise. |
| Sample Digestion | Often requires enzymatic digestion to reduce steric hindrance[1] | May require enzymatic digestion for optimal accuracy[6] | No digestion required[1] | Requires proteolytic digestion for peptide analysis. |
Head-to-Head: Performance Data
Experimental data consistently demonstrates the limitations of the HABA assay, particularly its tendency to underestimate the degree of biotinylation. A study comparing the HABA assay, a fluorescent reporter assay, and a chemical-based assay (QuantTag™) on a biotinylated oligonucleotide confirmed that the QuantTag™ assay provided results closest to the expected 1:1 biotin-to-oligonucleotide ratio, as confirmed by mass spectrometry.[2] In contrast, the HABA assay significantly underestimated the biotin content.
Another study comparing a chromogenic biotin labeling reagent (ChromaLink™) to the HABA assay found that the HABA method yielded biotin-to-protein molar substitution ratios that were generally one-third of the values obtained with the chromogenic method.[5] This discrepancy is attributed to the HABA assay's reliance on the availability of biotin to bind to streptavidin, which can be sterically hindered.[5]
Experimental Protocols
For reproducible and accurate results, detailed and consistent protocols are essential. Below are the methodologies for the HABA assay and two of its common alternatives.
HABA Assay Protocol (Cuvette Format)
This protocol is a generalized procedure and may require optimization based on the specific biotinylated protein and HABA kit used.
-
Reagent Preparation:
-
Prepare a HABA/Avidin solution according to the manufacturer's instructions. This typically involves dissolving a pre-weighed HABA/avidin mixture in a specified volume of buffer (e.g., PBS).
-
-
Blank Measurement:
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm using a spectrophotometer. This reading serves as the initial absorbance (A₅₀₀ HABA/Avidin). The optimal absorbance is typically between 0.9 and 1.3.[7]
-
-
Sample Measurement:
-
Add 100 µL of the biotinylated protein sample to the cuvette containing the HABA/Avidin solution and mix well.
-
Incubate for a short period (e.g., until the reading stabilizes for at least 15 seconds).[7]
-
Measure the absorbance at 500 nm. This is the final absorbance (A₅₀₀ HABA/Avidin/Biotin Sample).
-
-
Calculation:
FluoReporter™ Biotin Quantitation Assay Protocol (Microplate Format)
This protocol is a general guide based on the FluoReporter™ kit.
-
Reagent Preparation:
-
Prepare a 1X PBS solution from the provided 10X stock.
-
Reconstitute the Biotective™ Green reagent with 1X PBS.
-
Prepare a biocytin (B1667093) standard curve by performing serial dilutions of the provided biocytin stock solution in 1X PBS.
-
-
Sample Preparation (Optional but Recommended):
-
Assay Procedure:
-
Pipette 50 µL of the standards and diluted (and digested, if applicable) samples into the wells of a black 96-well microplate.
-
Add 50 µL of the reconstituted Biotective™ Green reagent to each well.
-
Incubate for 5 minutes at room temperature, protected from light.[9]
-
-
Measurement and Calculation:
-
Measure the fluorescence using a microplate reader with excitation at ~494 nm and emission at ~520 nm.[9]
-
Generate a standard curve by plotting the fluorescence of the biocytin standards versus their concentration.
-
Determine the biotin concentration of the samples by interpolating their fluorescence values on the standard curve.
-
Quant*Tag™ Biotin Quantification Assay Protocol (Cuvette Format)
This protocol is a general guide based on the Quant*Tag™ kit.
-
Reagent Preparation:
-
Prepare the Quant*Tag™ working solution by combining Reagent 1, Reagent 2, and Reagent 3 according to the kit's instructions.
-
-
Standard Curve Preparation:
-
Prepare a series of biotin standards by adding varying volumes of the provided Biotin Standard Solution to separate cuvettes.
-
-
Assay Procedure:
-
Add a known volume of the biotinylated sample to a cuvette.
-
Add 1 mL of the Quant*Tag™ working solution to each standard and sample cuvette.
-
Incubate at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of the standards and samples at 535 nm.
-
Create a standard curve by plotting the absorbance of the biotin standards against their known concentrations.
-
Determine the amount of biotin in the sample by comparing its absorbance to the standard curve.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows of the HABA assay and a common alternative, the fluorescent assay.
Caption: Workflow of the HABA assay for biotin quantification.
Caption: Workflow of a fluorescent assay for biotin quantification.
Conclusion: Selecting the Right Tool for the Job
While the HABA assay remains a simple and cost-effective method for a preliminary estimation of biotin incorporation, its limitations in accuracy, particularly for densely biotinylated molecules, are significant. For researchers requiring more precise and reliable quantification, modern alternatives offer clear advantages.
-
For high accuracy and when steric hindrance is a concern, chemical-based assays like Quant*Tag™ are a superior choice as they are not dependent on avidin binding.
-
For high sensitivity and high-throughput applications, fluorescent assays such as the FluoReporter™ kit provide a significant improvement over the HABA assay.
-
For the highest level of accuracy and for orthogonal validation, mass spectrometry is the definitive method, although its complexity and cost may be prohibitive for routine use.
Ultimately, the selection of a biotin quantification method should be guided by the specific requirements of the experiment, taking into account the need for accuracy, sensitivity, throughput, and available resources. By understanding the principles and limitations of each technique, researchers can make an informed decision to ensure the generation of robust and reliable data.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. mesoscale.com [mesoscale.com]
- 3. Invitrogen™ FluoReporter™ Biotin Quantitation Assay Kit, for biotinylated proteins | LabMart Limited [labmartgh.com]
- 4. biocompare.com [biocompare.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
Verifying Biotin-PEG1-NH2 Conjugation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the successful conjugation of Biotin-PEG1-NH2 to target molecules is a critical step in various applications, from targeted drug delivery to advanced diagnostics. Accurate verification of this conjugation is paramount. This guide provides a detailed comparison of analytical techniques, with a focus on mass spectrometry, to confirm successful biotinylation.
This guide presents a comparative overview of mass spectrometry and alternative methods for the verification of this compound conjugation. It includes experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate analytical strategy.
Mass Spectrometry: The Gold Standard for Conjugation Verification
Mass spectrometry (MS) stands out as a powerful and definitive method for confirming the covalent attachment of this compound to a target molecule. It provides precise mass information, allowing for the unambiguous identification of the conjugated product. The core principle lies in detecting the mass shift corresponding to the addition of the this compound moiety.
Two primary mass spectrometry techniques are widely employed for this purpose: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Workflow for Mass Spectrometry Verification
The general workflow for verifying biotinylation using mass spectrometry involves several key steps, from sample preparation to data analysis.
A Head-to-Head Battle of Biotinylation Reagents: An HPLC-Based Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Biotinylation, the covalent attachment of biotin (B1667282) to a protein, is a widely used technique for protein detection, purification, and immobilization. The choice of biotinylating reagent can significantly impact the outcome of subsequent analyses, particularly those employing High-Performance Liquid Chromatography (HPLC).
This guide provides an objective comparison of Biotin-PEG1-NH2 with a conventional and widely used alternative, Sulfo-NHS-LC-Biotin. This comparison delves into their labeling chemistries, impact on protein hydrophobicity, and performance in HPLC analysis, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
Introduction to Biotinylation Reagents
This compound is a biotinylation reagent that features a single polyethylene (B3416737) glycol (PEG) unit as a spacer arm and a primary amine (NH2) for conjugation. The primary amine allows for conjugation to carboxyl groups on a protein, often mediated by activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The short PEG linker is designed to enhance water solubility and reduce steric hindrance.
Sulfo-NHS-LC-Biotin is a more traditional amine-reactive biotinylation reagent. It contains a long-chain (LC) spacer arm and a water-soluble N-hydroxysulfosuccinimide (Sulfo-NHS) ester that reacts efficiently with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of a protein, to form stable amide bonds.
Comparative HPLC Analysis
The choice of biotinylation reagent can significantly influence the chromatographic behavior of the labeled protein. This is primarily due to alterations in the protein's overall hydrophobicity and hydrodynamic radius.
Reverse-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.
-
This compound: The inclusion of a hydrophilic PEG linker in this compound can decrease the overall hydrophobicity of the labeled protein compared to labeling with a more hydrophobic reagent. This typically results in a shorter retention time in RP-HPLC. The homogeneity of the PEG1 linker can lead to sharper, more symmetrical peaks.
-
Sulfo-NHS-LC-Biotin: The long hydrocarbon chain of the "LC" spacer arm in Sulfo-NHS-LC-Biotin increases the hydrophobicity of the labeled protein, leading to a longer retention time on an RP-HPLC column compared to the unlabeled protein.
Hydrophobic Interaction Chromatography (HIC) is another powerful technique for protein separation based on surface hydrophobicity. In HIC, proteins are bound to a weakly hydrophobic stationary phase at high salt concentrations and eluted by decreasing the salt concentration.
-
This compound: The hydrophilic PEG chain can shield hydrophobic regions on the protein surface, leading to weaker interaction with the HIC column. This results in elution at a higher salt concentration (earlier elution) compared to a non-PEGylated or less hydrophilic-labeled protein.
-
Sulfo-NHS-LC-Biotin: The addition of the hydrophobic long-chain spacer can increase the surface hydrophobicity of the protein, causing it to bind more tightly to the HIC column. This would necessitate a lower salt concentration for elution (later elution).
Quantitative Data Summary
The following table summarizes the expected and observed performance characteristics of proteins labeled with this compound versus Sulfo-NHS-LC-Biotin when analyzed by HPLC.
| Feature | This compound | Sulfo-NHS-LC-Biotin |
| Labeling Chemistry | Amine coupling to carboxyls (via EDC) | NHS ester reaction with primary amines |
| Spacer Arm | Short, hydrophilic (PEG1) | Long-chain, hydrophobic |
| Impact on Hydrophobicity | Decreases | Increases |
| RP-HPLC Retention Time | Shorter | Longer |
| HIC Elution | Earlier (higher salt concentration) | Later (lower salt concentration) |
| Peak Shape | Generally sharp and symmetrical | May show broader peaks due to heterogeneity |
| Labeling Efficiency | Dependent on accessible carboxyl groups and EDC efficiency | High for accessible primary amines |
| Quantification | Can be assessed by HPLC peak integration | Can be assessed by HPLC peak integration |
Experimental Protocols
Detailed methodologies for protein biotinylation and subsequent HPLC analysis are crucial for obtaining reproducible and reliable results.
Protein Biotinylation Protocol (General)
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Biotinylation reagent (this compound or Sulfo-NHS-LC-Biotin)
-
For this compound: EDC and NHS (N-hydroxysuccinimide)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., Tris or hydroxylamine)
-
Desalting column or dialysis cassette
Procedure for Sulfo-NHS-LC-Biotin:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in PBS.
-
Immediately before use, dissolve the Sulfo-NHS-LC-Biotin in the reaction buffer to a concentration of 10 mM.
-
Add a 20-fold molar excess of the biotin reagent to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove excess, non-reacted biotin reagent using a desalting column or dialysis.
Procedure for this compound:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., MES buffer, pH 6.0).
-
Activate the carboxyl groups on the protein by adding EDC and NHS to final concentrations of 5 mM and 10 mM, respectively. Incubate for 15 minutes at room temperature.
-
Add this compound to the activated protein solution at a 20 to 50-fold molar excess.
-
Incubate the reaction for 2 hours at room temperature.
-
Remove excess reagents and byproducts using a desalting column or dialysis against PBS, pH 7.4.
HPLC Analysis Protocols
Reverse-Phase HPLC (RP-HPLC):
-
Column: C4 or C18 reversed-phase column suitable for protein separations (e.g., 4.6 x 150 mm, 5 µm, 300 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Column Temperature: 40-60 °C.
Hydrophobic Interaction Chromatography (HIC):
-
Column: HIC column (e.g., Butyl or Phenyl).
-
Mobile Phase A: 2 M Ammonium sulfate (B86663) in 100 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 100 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV absorbance at 280 nm.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for protein biotinylation and HPLC analysis.
A Comparative Guide to Biotin-PEG1-NH2 and Other Short-Chain PEG Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that can significantly impact the performance of the final conjugate. This guide provides an objective comparison of Biotin-PEG1-NH2 against other commonly used short-chain amine-reactive PEGylated biotin (B1667282) linkers, supported by experimental data and detailed protocols.
Biotin-PEG-NH2 linkers are heterobifunctional reagents that combine the high-affinity binding of biotin to avidin (B1170675) or streptavidin with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, terminating in a primary amine for conjugation to carboxyl groups or activated esters on target molecules. The length of the PEG spacer is a crucial parameter influencing the properties of the resulting biotinylated molecule. This guide focuses on the comparison of this compound, which has a single PEG unit, with other short-chain variants such as Biotin-PEG2-NH2, Biotin-PEG4-NH2, and Biotin-PEG6-NH2.
Performance Comparison: The Impact of PEG Chain Length
The length of the PEG linker, even with the addition of just a few ethylene (B1197577) glycol units, can have a significant impact on various properties of the biotinylated molecule. Shorter PEG chains, such as in this compound, are often chosen for applications where minimal distance between the biotin and the target molecule is desired, offering the advantage of less steric hindrance for the conjugated molecule itself[1]. However, slightly longer PEG chains can provide greater flexibility and reduce steric hindrance for the interaction between biotin and avidin or streptavidin, potentially leading to improved binding kinetics and overall assay sensitivity[2][3].
Longer PEG chains are also known to enhance the hydrophilicity and solubility of the conjugate, which can be particularly beneficial for hydrophobic molecules, helping to prevent aggregation[3][4]. Furthermore, PEGylation is a well-established method to reduce the immunogenicity and extend the in vivo circulation half-life of therapeutic molecules[5]. While the impact of very short PEG linkers on these pharmacokinetic parameters is less pronounced than that of long-chain PEGs, subtle differences can still be observed.
Data Presentation
The following tables summarize the key performance characteristics of this compound in comparison to other short-chain PEG linkers. Note: The data presented is a synthesis of typical values found in literature and may vary depending on the specific experimental conditions and the nature of the conjugated molecule.
| Property | This compound | Biotin-PEG2-NH2 | Biotin-PEG4-NH2 | Biotin-PEG6-NH2 | General Trend with Increasing PEG Length |
| Spacer Arm Length (Å) | ~15.1 | ~18.6 | ~25.6 | ~32.6 | Increases |
| Molecular Weight ( g/mol ) | ~330.4 | ~374.5 | ~462.6 | ~550.7 | Increases |
| Solubility in Aqueous Buffers | Good | Very Good | Excellent | Excellent | Increases |
| Steric Hindrance for Biotin-Avidin Binding | Moderate | Low | Very Low | Very Low | Decreases |
| Flexibility | Low | Moderate | High | Very High | Increases |
| Performance Parameter | This compound | Biotin-PEG2/PEG4-NH2 | Biotin-PEG>4-NH2 | Supporting Evidence |
| Relative Binding Affinity (Kd) | Baseline | May show slight improvement | Generally plateaus or slight improvement | Longer spacers can reduce steric hindrance, facilitating optimal binding orientation. |
| In Vitro Stability | High | High | High | The amide bond formed is stable across all short PEG lengths. |
| In Vivo Half-life | Baseline | May show slight increase | Gradual increase with PEG length | PEGylation is known to increase hydrodynamic radius, reducing renal clearance. |
| Immunogenicity | Low | Very Low | Very Low | PEGylation helps to mask potential epitopes on the conjugated molecule. |
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Biotin-Avidin/Streptavidin Binding Affinity Assay (Surface Plasmon Resonance - SPR)
Surface Plasmon Resonance is a powerful technique for real-time, label-free analysis of biomolecular interactions.
Objective: To determine the association (k_a), dissociation (k_d), and equilibrium dissociation (K_D) constants of biotin-PEG-NH2 conjugated molecules to immobilized streptavidin.
Materials:
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
Biotin-PEGn-NH2 conjugated protein/peptide of interest
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 1.5)
Procedure:
-
Immobilization: Covalently immobilize streptavidin to the sensor chip surface according to the manufacturer's instructions.
-
Ligand Capture: Inject the biotin-PEGn-conjugated molecule over the streptavidin surface at a low flow rate to allow for capture.
-
Analyte Binding: Inject a series of concentrations of the analyte (the molecule that interacts with the biotinylated protein) over the sensor surface at a constant flow rate.
-
Dissociation: Flow running buffer over the surface to monitor the dissociation of the analyte.
-
Regeneration: Inject the regeneration solution to remove the bound analyte and captured biotinylated molecule.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_a, k_d, and K_D.
Enzyme-Linked Immunosorbent Assay (ELISA) for Comparing Signal Amplification
ELISA is a widely used plate-based assay for detecting and quantifying substances.
Objective: To compare the signal output of an ELISA using a detection antibody biotinylated with different Biotin-PEGn-NH2 linkers.
Materials:
-
96-well microplate
-
Capture antibody
-
Antigen
-
Detection antibodies biotinylated with this compound, Biotin-PEG2-NH2, Biotin-PEG4-NH2, etc.
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
Procedure:
-
Coating: Coat the microplate wells with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Antigen Incubation: Wash the plate and add the antigen at various concentrations. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the different biotinylated detection antibodies to separate wells. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Signal Development: Wash the plate and add TMB substrate. Incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. Compare the signal-to-noise ratio for each linker.
Determination of Degree of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for determining the amount of biotin in a sample.
Objective: To quantify the number of biotin molecules conjugated to a protein for each Biotin-PEGn-NH2 linker.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein samples
-
PBS (phosphate-buffered saline)
-
Spectrophotometer or microplate reader capable of reading absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Reagent: Prepare a solution of HABA and avidin in PBS.
-
Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add Biotinylated Sample: Add a known concentration of the biotinylated protein to the HABA/Avidin solution. The biotin will displace the HABA from the avidin, causing a decrease in absorbance.
-
Measure Final Absorbance: Measure the absorbance of the solution at 500 nm after the addition of the biotinylated sample.
-
Calculation: The change in absorbance is proportional to the amount of biotin in the sample. Calculate the moles of biotin per mole of protein.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated.
Caption: Structural comparison of this compound and Biotin-PEG4-NH2.
Caption: Experimental workflow for comparative ELISA.
Caption: Impact of PEG linker length on steric hindrance.
Conclusion
The selection of the optimal Biotin-PEG-NH2 linker is application-dependent. This compound is a suitable choice when a short, more rigid spacer is required, and potential steric hindrance for the biotin-avidin interaction is not a primary concern. For applications demanding higher sensitivity, improved solubility, or where steric hindrance may be a limiting factor, linkers with slightly longer PEG chains (e.g., Biotin-PEG2-NH2 or Biotin-PEG4-NH2) may offer superior performance. It is recommended that researchers empirically test a small panel of short-chain PEG linkers to determine the optimal reagent for their specific system. This guide provides the foundational knowledge and experimental framework to make an informed decision.
References
- 1. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 2. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin-PEG4-azide, 1309649-57-7 | BroadPharm [broadpharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Biotin-PEG1-NH2 and Biotin-PEG4-NH2 for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the precise linkage of molecules is paramount. The biotin-avidin interaction, with its remarkably high affinity, serves as a cornerstone for numerous applications in detection, purification, and targeted drug delivery. The choice of linker connecting biotin (B1667282) to a target molecule can significantly influence the outcome of an experiment. This guide provides a detailed comparison of two commonly used amine-reactive biotinylation reagents: Biotin-PEG1-NH2 and Biotin-PEG4-NH2. By examining their physicochemical properties and performance characteristics, this document aims to equip researchers with the knowledge to select the optimal linker for their specific bioconjugation needs.
Physicochemical Properties: A Tale of Two Linkers
The fundamental difference between this compound and Biotin-PEG4-NH2 lies in the length of the polyethylene (B3416737) glycol (PEG) spacer arm. This compound features a single PEG unit, while Biotin-PEG4-NH2 incorporates four repeating PEG units. This seemingly small structural variance has significant implications for the physical and chemical behavior of the molecules and their subsequent bioconjugates.
| Property | This compound | Biotin-PEG4-NH2 |
| Molecular Formula | C14H26N4O3S[1] | C20H38N4O6S[2][3] |
| Molecular Weight | 330.45 g/mol [1] | 462.6 g/mol [2][3] |
| Spacer Arm Length | ~15.5 Å | ~29.0 Å[4] |
| Solubility | Soluble in aqueous buffers and organic solvents like DMSO and DMF. | Generally higher solubility in aqueous buffers compared to this compound due to the longer, more hydrophilic PEG chain.[5][6][7] Soluble in water, DCM, and Ethanol.[8] |
| Purity | Typically ≥95% | Typically ≥95%[3] |
| Storage Conditions | Store at -20°C, desiccated.[1] | Store at -20°C, desiccated.[8] |
Performance in Bioconjugation: The Impact of PEG Linker Length
The length of the PEG spacer arm directly influences several key performance characteristics in bioconjugation, including reaction efficiency, the properties of the resulting conjugate, and its interaction with avidin (B1170675) or streptavidin.
| Performance Characteristic | This compound | Biotin-PEG4-NH2 |
| Steric Hindrance | The shorter spacer arm may lead to greater steric hindrance, potentially limiting the accessibility of the biotin moiety to the binding pocket of avidin or streptavidin, especially when conjugated to bulky molecules. | The longer, flexible PEG4 linker helps to minimize steric hindrance, providing better access for the biotin to bind to avidin or streptavidin.[8] This can be particularly advantageous when working with large biomolecules.[9] |
| Solubility of Conjugate | Conjugates may have lower aqueous solubility compared to those made with Biotin-PEG4-NH2. | The hydrophilic nature of the longer PEG chain enhances the water solubility of the resulting bioconjugate, which can help to prevent aggregation of labeled proteins.[4] |
| Binding Affinity & Kinetics | While the intrinsic biotin-avidin affinity is extremely high (Kd ≈ 10⁻¹⁵ M)[10], the effective binding may be slightly reduced due to steric hindrance from the short linker. This could potentially lead to slower association kinetics. | The reduced steric hindrance provided by the longer PEG linker is expected to facilitate more efficient binding to avidin, potentially leading to faster on-rates. However, for applications requiring the construction of complex structures, shorter spacers might be preferable to ensure all bound linkers are accessible.[9] |
| Immunogenicity of Conjugate | May have a higher potential for inducing an immune response compared to conjugates with longer PEG chains. | The longer PEG chain can help to mask epitopes on the surface of the conjugated biomolecule, potentially reducing its immunogenicity. |
| Applications | Suitable for applications where a short, rigid linkage is desired and steric hindrance is not a major concern. | Ideal for most standard biotinylation applications, especially when working with large proteins or antibodies, or when enhanced solubility and reduced immunogenicity of the conjugate are desired.[4][10] |
Visualizing the Molecular Landscape
To better understand the structural and functional differences between these two linkers, the following diagrams illustrate their chemical structures, a typical bioconjugation workflow, and the concept of steric hindrance.
Experimental Protocols
The following protocols provide a general framework for the bioconjugation of proteins with Biotin-PEG-NH2 reagents and the subsequent quantification of biotin incorporation. Optimization may be required for specific applications.
Protocol 1: Protein Bioconjugation using Biotin-PEG-NH2 and EDC
This protocol describes the conjugation of Biotin-PEG-NH2 to carboxyl groups on a protein using a carbodiimide crosslinker, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
Protein of interest
-
This compound or Biotin-PEG4-NH2
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.5-6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: Hydroxylamine or Tris buffer
-
Purification column (e.g., size-exclusion chromatography) or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
EDC Activation: Add a 10- to 50-fold molar excess of EDC to the protein solution. Incubate for 15 minutes at room temperature.
-
Biotin-PEG-NH2 Addition: Immediately following activation, add a 20- to 100-fold molar excess of Biotin-PEG-NH2 (dissolved in a small amount of DMSO or DMF if necessary, then diluted in Conjugation Buffer) to the reaction mixture.
-
Conjugation Reaction: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin reagent and byproducts by size-exclusion chromatography or dialysis against PBS.
-
Characterization: Determine the protein concentration and the degree of biotinylation (see Protocol 2).
Protocol 2: Quantification of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for determining the extent of biotinylation.[11]
Materials:
-
Biotinylated protein sample
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.
-
Blank Measurement: Pipette the appropriate volume of HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A₅₀₀ of HABA/Avidin).
-
Sample Measurement: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution in the cuvette or well. Mix gently and incubate until the absorbance reading is stable (typically a few minutes). Measure the absorbance at 500 nm (A₅₀₀ of HABA/Avidin/Biotin Sample).[11]
-
Calculation: The concentration of biotin can be calculated based on the change in absorbance, using the molar extinction coefficient of the HABA-avidin complex (ε₅₀₀ = 34,000 M⁻¹cm⁻¹).[11] The moles of biotin per mole of protein can then be determined.
Calculation for Cuvette Method:
-
ΔA₅₀₀ = (0.9 x A₅₀₀ of HABA/Avidin) - A₅₀₀ of HABA/Avidin/Biotin sample
-
Biotin Concentration (M) = (ΔA₅₀₀ / 34,000) x 10 x dilution factor[12]
Conclusion
The choice between this compound and Biotin-PEG4-NH2 is contingent upon the specific requirements of the bioconjugation application. This compound, with its shorter spacer, may be suitable for applications where a more rigid and compact linkage is desired. However, for most general purposes, particularly when working with large or sensitive biomolecules, Biotin-PEG4-NH2 offers distinct advantages . The longer PEG4 linker provides increased hydrophilicity, which can improve the solubility of the resulting conjugate and reduce aggregation.[4] Furthermore, the extended spacer arm effectively minimizes steric hindrance, facilitating more efficient binding to avidin or streptavidin and potentially reducing the immunogenicity of the conjugated molecule.[8] Researchers should carefully consider the nature of their target molecule and the downstream application to make an informed decision that will optimize the performance and success of their bioconjugation strategy.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Biotin-PEG4-Amine | C20H38N4O6S | CID 77078240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biotin-PEG4-NH2 | CAS:663171-32-2 | Biopharma PEG [biochempeg.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Biotin-PEG-NH2, Biotin PEG amine [nanocs.net]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Biotin-PEG-NH2, Amino PEG Biotin [nanocs.net]
- 8. Biotin-PEG4-amine, 663171-32-2 | BroadPharm [broadpharm.com]
- 9. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
The Short PEG Linker Advantage: A Comparative Guide to Biotin-PEG1-NH2
In the landscape of bioconjugation, the choice of a linker molecule is a critical determinant of experimental success. For researchers, scientists, and drug development professionals, the selection of an appropriate biotinylation reagent can significantly impact the outcome of assays, the efficacy of therapeutics, and the overall reliability of their data. This guide provides a comprehensive comparison of Biotin-PEG1-NH2, a short-chain biotinylation reagent, with its longer-chain polyethylene (B3416737) glycol (PEG) counterparts. We will delve into the distinct advantages conferred by the minimal PEG unit, supported by experimental data and detailed protocols to aid in your research and development endeavors.
The Significance of the Short Spacer: Advantages of this compound
This compound is a heterobifunctional linker that contains a biotin (B1667282) moiety for strong and specific binding to streptavidin or avidin, a single PEG unit that enhances hydrophilicity, and a primary amine group for covalent attachment to target molecules.[1] The defining feature of this reagent is its short spacer arm. While longer PEG chains are often employed to increase solubility and reduce steric hindrance, a short linker offers unique benefits in specific applications.
One of the primary advantages of a short PEG linker is in applications requiring close proximity between the biotinylated molecule and its binding partner. In techniques such as Förster Resonance Energy Transfer (FRET) or other proximity-based assays, a shorter, more rigid linker can provide a more accurate and reproducible measure of molecular interactions.
Furthermore, while longer PEG chains can reduce steric hindrance by providing flexibility, they can also introduce their own set of challenges. An overly long and flexible linker might lead to non-specific binding or an altered conformation of the conjugated molecule, potentially impacting its biological activity.[2] In contrast, the compact nature of this compound minimizes the potential for the linker itself to interfere with the interaction being studied. This can be particularly crucial in the development of sensitive diagnostic assays and in the precise engineering of antibody-drug conjugates (ADCs).
Comparative Performance: Short vs. Long PEG Linkers
The optimal PEG linker length is highly dependent on the specific application. The following tables summarize available data from various studies to highlight the performance differences between short and long PEG linkers in different experimental contexts.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Efficacy
| PEG Linker Length | Plasma Exposure | Tumor Exposure | Efficacy (Tumor Weight Reduction) | Reference |
| No PEG | Lowest | Lowest | 11% | [3] |
| 2 and 4 units | Increased | Increased | 35-45% | [3] |
| 8, 12, and 24 units | Highest | Highest | 75-85% | [3] |
This data suggests that for ADCs, longer PEG chains can significantly improve pharmacokinetic properties and therapeutic efficacy.
Table 2: Influence of PEG Linker Length on Affinity and Assay Performance
| Application | Short PEG Linker Performance | Long PEG Linker Performance | Reference |
| Affinity Pulldown | Medium-length (PEG5) most effective at isolating target proteins. | Longest linker less effective than medium-length. | [2] |
| Nanopore Sensing | Stronger binding affinity (weaker Kd) with PEG2. | Weaker binding affinity with PEG45. | |
| ELISA Signal | Lower sensitivity with shorter PEG chains. | Higher sensitivity with longer PEG chains (up to 20 kDa). |
This table illustrates the context-dependent nature of PEG linker length, where shorter linkers can be advantageous in certain affinity-based applications.
Experimental Protocols
To facilitate the direct comparison of this compound with longer-chain alternatives in your own laboratory setting, we provide the following detailed experimental protocols.
Protocol 1: General Procedure for Antibody Biotinylation
This protocol describes the biotinylation of an antibody using an NHS-ester activated Biotin-PEG-NH2 reagent.
Materials:
-
Purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound (and longer-chain Biotin-PEGn-NH2 for comparison)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Biotinylation Reagent: Immediately before use, dissolve the Biotin-PEG-NH2 reagent in DMSO to a concentration of 10 mg/mL.
-
Reaction Setup: Add a 20-fold molar excess of the dissolved biotinylation reagent to the antibody solution. The final reaction volume should contain no more than 10% DMSO.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Comparative ELISA for Biotinylated Antibody Binding to Streptavidin
This protocol allows for the quantitative comparison of the binding of antibodies biotinylated with different length PEG linkers to a streptavidin-coated plate.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated antibodies (prepared using Protocol 1 with this compound and longer-chain variants)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Wash buffer (e.g., PBST - PBS with 0.05% Tween-20)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG)
-
Enzyme substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Add 100 µL of a serial dilution of each biotinylated antibody to the streptavidin-coated wells. Incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody: Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of the enzyme substrate to each well and incubate in the dark until sufficient color development.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Plot the absorbance values against the concentration of the biotinylated antibody to compare the signal intensity generated by each linker.
Visualizing the Concepts
To further illustrate the principles discussed, the following diagrams are provided.
Caption: Molecular structure comparison of short and long PEG linkers.
Caption: Experimental workflow for antibody biotinylation.
Caption: Interaction dynamics of short versus long PEG linkers.
References
Safety Operating Guide
Proper Disposal of Biotin-PEG1-NH2: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Biotin-PEG1-NH2 can ensure laboratory safety and proper disposal by following these established guidelines. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1][2][3]
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. This minimizes exposure and ensures a safe laboratory environment.
Recommended PPE:
| Protective Equipment | Specification | Purpose |
| Gloves | Nitrile or Latex | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from dust particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Not generally required | Use a dust mask if handling large quantities or if dust is generated. |
When handling this compound, which is typically a white to off-white powder, it is important to avoid dust formation. Work in a well-ventilated area and prevent contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with soap and water.[1]
Disposal Procedures for this compound
The disposal of this compound should be conducted in accordance with local, state, and federal regulations. Although not considered a hazardous material, it is imperative to follow institutional guidelines for chemical waste disposal.
Step-by-Step Disposal Guide:
-
Small Quantities (Uncontaminated):
-
For minor spills or residual amounts on lab equipment, wipe with a damp cloth or paper towel.
-
Place the used cleaning materials in a sealed bag or container.
-
Dispose of the sealed container in the regular laboratory trash, unless institutional policy dictates otherwise.
-
-
Large Quantities (Uncontaminated):
-
Carefully sweep up the solid material, avoiding the creation of dust.
-
Place the collected powder into a clearly labeled, sealed container.
-
Consult your institution's Environmental Health and Safety (EHS) office for guidance on disposal. While not hazardous, large quantities of any chemical should be managed by EHS.
-
-
Contaminated Material:
-
If this compound is contaminated with a hazardous substance, it must be treated as hazardous waste.
-
The disposal protocol will be dictated by the nature of the contaminant.
-
Segregate the contaminated waste and follow your institution's specific procedures for hazardous waste disposal.
-
-
Empty Containers:
-
Rinse empty containers thoroughly with water.
-
Once cleaned, the containers can typically be disposed of in the regular recycling or trash, depending on the container material and local regulations.
-
Experimental Workflow and Decision-Making for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Decision workflow for the proper disposal of this compound.
Chemical Properties and Safety Information
A summary of the key chemical and safety data for this compound and similar compounds is provided below for quick reference.
| Property | Information | Source |
| Appearance | White to off-white powder | |
| Hazard Classification | Not a hazardous substance or mixture | [1][3] |
| Solubility | Soluble in water, DMSO, methylene (B1212753) chloride | [2][4] |
| Storage | Store at -20°C in a dry, dark place | [5][6] |
| In case of fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [1] |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides under fire conditions. | [2] |
This information is intended to provide guidance for the proper disposal of this compound in a laboratory setting. Always prioritize your institution's specific safety and disposal protocols. For further details, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
References
Essential Safety and Logistical Information for Handling Biotin-PEG1-NH2
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure and ensure personnel safety when handling Biotin-PEG1-NH2. The following equipment should be considered mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles compliant with ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1][2][3] | Protects against accidental splashes of the chemical, which could cause serious eye damage. |
| Skin and Body Protection | Chemical-resistant lab coat. Nitrile, neoprene, or butyl rubber gloves.[2] Double gloving is recommended for enhanced protection.[2] Wear closed-toe shoes and long pants.[1][2] | Prevents skin contact with the chemical. The amine group can be corrosive and irritating to the skin. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[1][2] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] | Minimizes the inhalation of any potential vapors or aerosols, which can be harmful. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Ensure a certified chemical fume hood is operational.
-
Have a chemical spill kit appropriate for amines readily accessible.[2]
-
Assemble all necessary equipment and reagents before beginning work.
-
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before entering the designated work area.
-
-
Handling the Compound :
-
Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation, as the compound can be moisture-sensitive.[4][5]
-
Weigh and dissolve the compound immediately before use. Do not prepare stock solutions for long-term storage as the NHS-ester moiety (if present in a related compound) readily hydrolyzes.[4] While this compound contains a stable amine, it is good practice to handle related biotin-PEG compounds similarly.
-
Handle the solid compound carefully to avoid generating dust.
-
When dissolving, add the solvent slowly and avoid splashing. This compound is soluble in organic solvents like DMSO and DMF, and also has aqueous solubility.[6]
-
Keep containers tightly closed when not in use.[2]
-
-
Post-Experiment Procedures :
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly label and store any solutions for short-term use, preferably frozen.[6]
-
-
Doffing PPE :
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection :
-
Solid Waste : Collect contaminated items such as gloves, weigh boats, and paper towels in a designated, clearly labeled, and sealed hazardous waste container.[7]
-
Liquid Waste : Collect all aqueous and organic solutions containing this compound in a separate, sealed, and chemically compatible waste container.[7] Do not pour down the drain. While polyethylene (B3416737) glycol is biodegradable, it is important to avoid releasing it into wastewater systems.[8]
-
Sharps : Dispose of any contaminated needles or other sharps in a designated sharps container.[9]
-
-
Labeling and Storage :
-
Clearly label all waste containers with "Hazardous Waste" and list the chemical contents.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[7]
-
-
Final Disposal :
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. youtube.com [youtube.com]
- 9. uwlax.edu [uwlax.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
